(-)-JM-1232
Beschreibung
Eigenschaften
CAS-Nummer |
1013427-48-9 |
|---|---|
Molekularformel |
C24H27N3O2 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
(3R)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one |
InChI |
InChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3/t22-/m1/s1 |
InChI-Schlüssel |
MBGOHVUPIPFVMM-JOCHJYFZSA-N |
Isomerische SMILES |
CN1CCN(CC1)C(=O)C[C@@H]2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
Kanonische SMILES |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-2-phenyl-3,5,6,7-tetrahydrocyclopenta(f)isoindol-1(2H)-one JM 1232 JM-1232 JM1232 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(-)-JM-1232: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-JM-1232 is a novel isoindoline (B1297411) derivative with potent sedative, hypnotic, and antinociceptive properties.[1][2] Structurally distinct from classical benzodiazepines, it exerts its pharmacological effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor at the benzodiazepine (B76468) binding site.[3][4][5] This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Potentiation of GABAergic Neurotransmission
The principal mechanism of action of this compound is the enhancement of GABAA receptor function. The GABAA receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to central nervous system depression.
This compound binds to the benzodiazepine site on the GABAA receptor, an allosteric site distinct from the GABA binding site.[3][5] This binding induces a conformational change in the receptor that increases its affinity for GABA, thereby potentiating the GABA-induced chloride current. Specifically, studies have shown that this compound prolongs the decay phase of GABAA receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) and potentiates the amplitude of evoked IPSCs.[3][6] This enhancement of inhibitory neurotransmission is the basis for its sedative, hypnotic, and analgesic effects.[1][6] The effects of this compound can be reversed by the benzodiazepine receptor antagonist, flumazenil (B1672878), confirming its site of action.[1][3]
Interestingly, while the primary action of this compound is on GABAergic transmission, it has also been observed to increase the frequency of glycinergic sIPSCs without altering their amplitude or decay phase.[6] In contrast, glutamatergic spontaneous excitatory transmission appears to be unaffected by this compound.[6]
Signaling Pathway Diagram
Caption: Mechanism of this compound action at the GABAergic synapse.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound from in vivo studies.
Table 1: Antinociceptive Effects of this compound in Mice[1]
| Pain Model | 50% Effective Dose (ED50) (mg/kg, i.p.) | 95% Confidence Interval (CI) |
| Hot Plate Test (Thermal) | 2.96 | 2.65 - 3.30 |
| Tail Pressure Test (Mechanical) | 3.06 | 2.69 - 3.47 |
| Acetic Acid Test (Visceral) | 2.27 | 1.46 - 3.53 |
Table 2: Hypnotic Effects of this compound in Mice[7]
| Compound | 50% Effective Dose (ED50) for Hypnosis (mg/kg, i.v.) | 95% Confidence Interval (CI) |
| This compound | 3.76 | 3.36 - 4.10 |
| Propofol | 9.88 | 8.03 - 11.58 |
Table 3: Sedative Effects of this compound in P6 Mouse Pups[8]
| Effect | 50% Effective Dose (ED50) (mg/kg, i.p.) | 95% Confidence Interval (CI) |
| Loss of Righting Reflex | 9.3 | 5.7 - 12.7 |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.
In Vivo Antinociception Studies in Mice[1]
-
Animals: Male ddY mice.
-
Drug Administration: this compound (1, 3, or 10 mg/kg) or saline was administered intraperitoneally (i.p.). For antagonism studies, flumazenil (5 mg/kg) or naloxone (B1662785) (10 mg/kg) was administered subcutaneously prior to this compound.
-
Hot Plate Test: Mice were placed on a hot plate maintained at a constant temperature, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded.
-
Tail Pressure Test: A gradually increasing pressure was applied to the tail of the mouse, and the pressure at which the mouse showed a nociceptive response (e.g., vocalization or withdrawal) was determined.
-
Acetic Acid-Induced Writhing Test: Mice were injected i.p. with a 0.6% solution of acetic acid 15 minutes after drug administration. The number of abdominal constrictions (writhes) was counted for 10 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The ED50 values were calculated from the dose-response curves.
In Vitro Electrophysiology in Rat Spinal Cord Slices[6]
-
Tissue Preparation: Spinal cord slices containing the substantia gelatinosa were prepared from adult rats.
-
Recording Technique: The whole-cell patch-clamp technique was used to record spontaneous inhibitory postsynaptic currents (sIPSCs) and spontaneous excitatory postsynaptic currents (sEPSCs) from substantia gelatinosa neurons.
-
Drug Application: this compound was bath-applied to the spinal cord slices.
-
Data Analysis: Changes in the frequency, amplitude, and decay kinetics of sIPSCs and sEPSCs were analyzed before and after drug application.
In Vivo Hypnosis Assessment in Mice[7]
-
Animals: Male adult mice.
-
Drug Administration: this compound, propofol, or a combination was administered intravenously (i.v.).
-
Assessment of Hypnosis: Loss of the righting reflex was used as the endpoint for hypnosis. The time until the recovery of the righting reflex was measured as the hypnosis time.
-
Data Analysis: The ED50 for hypnosis was determined for each compound and combination.
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo behavioral experiments.
Conclusion
This compound is a potent sedative, hypnotic, and antinociceptive agent that functions as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. Its mechanism of action is well-supported by both in vivo and in vitro data, demonstrating its ability to enhance GABAergic neurotransmission. The quantitative data on its efficacy and the detailed experimental protocols provide a solid foundation for further research and development of this compound as a potential therapeutic agent. The provided diagrams offer a clear visualization of its molecular mechanism and the experimental approaches used for its characterization.
References
- 1. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JM-1232 - Wikipedia [en.wikipedia.org]
- 3. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of a novel water-soluble benzodiazepine-receptor agonist JM-1232(-) on synaptic transmission in adult rat spinal substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-JM-1232 discovery and development history
An In-Depth Technical Guide to the Discovery and Development of (-)-JM-1232
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically known as (-)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1(2H)-one, is a novel, water-soluble isoindoline (B1297411) derivative developed by Maruishi Pharmaceutical. It functions as a potent and selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor at the benzodiazepine (B76468) binding site. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound. The document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development in the field of anesthetics and sedatives.
Discovery and Development History
This compound emerged from a drug discovery program at Maruishi Pharmaceutical aimed at identifying novel, water-soluble sedative-hypnotic agents with an improved safety and pharmacokinetic profile compared to existing benzodiazepines and other intravenous anesthetics. The isoindoline scaffold was identified as a promising starting point for the development of new GABA-A receptor modulators. While the specific synthesis and structure-activity relationship (SAR) studies leading to this compound are not extensively detailed in publicly available literature, a patent filed by Maruishi Pharmaceutical for "Isoindoline derivative" likely covers the synthesis of this class of compounds.
The development of this compound has progressed from preclinical evaluation in animal models to early clinical trials in humans. In preclinical studies, it demonstrated potent sedative, hypnotic, and analgesic properties. The aqueous formulation of this compound, known as MR04A3, was advanced to a first-in-human Phase I clinical trial to assess its safety, tolerability, and hypnotic effects in healthy male volunteers[1].
Mechanism of Action
This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor complex, enhancing the effect of GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism is responsible for the sedative, hypnotic, and anxiolytic effects observed with this compound. The effects of this compound can be reversed by the benzodiazepine antagonist flumazenil, confirming its action at the benzodiazepine binding site[2].
Signaling Pathway Diagram
Preclinical Pharmacology
A series of preclinical studies in rodents have characterized the pharmacological profile of this compound, demonstrating its efficacy as a sedative, hypnotic, and analgesic agent.
Sedative and Hypnotic Effects
This compound induces a dose-dependent loss of the righting reflex in mice, a common indicator of hypnotic effect.
Analgesic Effects
This compound has shown significant antinociceptive effects in various pain models in mice, including thermal, mechanical, and visceral pain. These analgesic effects are mediated by its action on GABA-A receptors and are not reversed by the opioid antagonist naloxone[2].
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound follows a one-compartment model.
Clinical Development
The 1% aqueous solution of this compound, designated as MR04A3, has undergone a first-in-human Phase I clinical trial[1]. This study was a two-step, dose-escalation trial in healthy male volunteers to evaluate the safety, tolerability, and hypnotic effects of intravenously administered MR04A3.
Phase I Clinical Trial Results
Hypnotic effects were observed at all tested doses in the initial infusion step and at doses of 0.075 mg/kg and higher in the bolus injection step[1]. Higher doses of MR04A3 resulted in a more profound and prolonged reduction in the bispectral index (BIS), a measure of the depth of anesthesia, and higher Ramsay sedation scores[1]. The safety profile was generally favorable, with minimal changes in systolic arterial blood pressure and heart rate[1]. The most notable adverse event was upper airway obstruction in some sedated subjects, which was easily managed with simple maneuvers[1].
Data Presentation
Table 1: Preclinical Efficacy of this compound in Mice
| Assay | Endpoint | ED50 (mg/kg, i.p.) | 95% Confidence Interval | Reference |
| Hot Plate Test | Thermal Nociception | 2.96 | 2.65 - 3.30 | [2] |
| Tail Pressure Test | Mechanical Nociception | 3.06 | 2.69 - 3.47 | [2] |
| Acetic Acid Writhing Test | Visceral Nociception | 2.27 | 1.46 - 3.53 | [2] |
Table 2: Phase I Clinical Trial Dosing of MR04A3
| Step | Administration | Doses (mg/kg) | Subjects per Dose (MR04A3/Placebo) | Reference |
| 1 | 10-min infusion | 0.05, 0.1, 0.2, 0.4, 0.8 | 3 / 1 | [1] |
| 2 | 1-min injection | 0.025, 0.05, 0.075, 0.1, 0.2, 0.3, 0.4 | 6 / 1 | [1] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This protocol is used to assess the visceral analgesic activity of a compound.
Materials:
-
Male ddY mice
-
This compound solution
-
0.6% acetic acid solution
-
Saline (vehicle control)
-
Observation chambers
Procedure:
-
Fast mice for 12-18 hours before the experiment, with free access to water.
-
Randomly divide the mice into groups (n=8 per group): vehicle control, and this compound treatment groups (e.g., 1, 3, 10 mg/kg).
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
After a 15-minute pre-treatment period, administer 0.6% acetic acid solution (10 ml/kg) i.p. to each mouse.
-
Immediately place each mouse into an individual observation chamber.
-
Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 10 minutes.
-
Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the vehicle control group.
Workflow for Acetic Acid-Induced Writhing Test
Whole-Cell Patch-Clamp Recording of Inhibitory Postsynaptic Currents (IPSCs)
This protocol is used to study the effect of this compound on synaptic transmission in hippocampal brain slices.
Materials:
-
Male C57BL/6 mice
-
Slicing solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Recording aCSF
-
Intracellular solution (e.g., containing CsCl to isolate IPSCs)
-
This compound solution
-
Vibratome
-
Patch-clamp rig with microscope, micromanipulators, amplifier, and data acquisition system
Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with recording aCSF and allow them to recover for at least 1 hour at room temperature.
-
Place a slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF.
-
Visualize CA1 pyramidal neurons using differential interference contrast (DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron in voltage-clamp mode.
-
Record baseline spontaneous or evoked IPSCs.
-
Bath-apply this compound at the desired concentration and record the changes in IPSC amplitude, frequency, and decay kinetics.
-
Wash out the drug and observe for recovery of the IPSC properties.
Workflow for Whole-Cell Patch-Clamp Recording
References
Receptor Binding Affinity of (-)-JM-1232: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-JM-1232 is a novel isoindoline (B1297411) derivative developed by Maruishi Pharmaceutical, characterized as a sedative, hypnotic, and analgesic agent.[1] Extensive preclinical research has established its mechanism of action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, specifically at the benzodiazepine (B76468) binding site.[2][3] This is evidenced by the reversal of its pharmacological effects by the benzodiazepine antagonist flumazenil.[1][3] Despite this well-characterized mechanism, a comprehensive search of publicly available scientific literature, patents, and conference proceedings did not yield specific quantitative data on the receptor binding affinity of this compound, such as dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory/effective concentrations (IC50/EC50) from direct binding assays. This guide summarizes the existing functional data that substantiates its mode of action, provides a detailed, generalized protocol for determining its binding affinity, and illustrates the relevant signaling pathways and experimental workflows.
Introduction
This compound, with the chemical name (-)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1(2H)-one, is a water-soluble compound that has been investigated for its potential as an intravenous anesthetic agent.[3] Its pharmacological profile is similar to that of classical benzodiazepines, inducing sedation, hypnosis, and analgesia through the potentiation of GABAergic neurotransmission.[1][2] This potentiation occurs via its interaction with the benzodiazepine binding site on the GABA-A receptor complex, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This technical guide aims to provide a detailed overview of the current understanding of this compound's interaction with its molecular target.
In Vivo Functional Data
While direct receptor binding affinity values are not publicly available, several in vivo studies in animal models provide functional evidence of this compound's interaction with the benzodiazepine site of the GABA-A receptor. The antinociceptive and sedative effects of this compound are consistently shown to be antagonized by flumazenil, a competitive antagonist at the benzodiazepine binding site.
| Pharmacological Effect | Animal Model | Effective Dose (ED50) | Antagonist | Reference |
| Antinociception (Hotplate Test) | Mice | 2.96 mg/kg (i.p.) | Flumazenil (5 mg/kg) | [1] |
| Antinociception (Tail Pressure Test) | Mice | 3.06 mg/kg (i.p.) | Flumazenil (5 mg/kg) | [1] |
| Antinociception (Acetic Acid Writhing) | Mice | 2.27 mg/kg (i.p.) | Flumazenil (5 mg/kg) | [1] |
| Sedation (Loss of Righting Reflex) | P6 Mouse Pups | 9.3 mg/kg (i.p.) | Not specified | [4] |
| Reduction of Shivering Threshold | Rabbits | 0.01 mg/kg/min infusion | Not specified | [2] |
| Impairment of Long-Term Potentiation | Mouse Hippocampal Slices | Dose-dependent | Flumazenil | [3] |
Signaling Pathway
This compound acts as a positive allosteric modulator of the GABA-A receptor. Its binding to the benzodiazepine site, located at the interface of the α and γ subunits of the receptor, enhances the effect of the endogenous neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
Experimental Protocol: Competitive Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the benzodiazepine site on the GABA-A receptor. This protocol is based on standard methodologies for similar compounds.
4.1. Materials
-
Radioligand: [³H]-Flunitrazepam or [³H]-Ro15-1788 (Flumazenil)
-
Test Compound: this compound
-
Non-specific Binding Control: Diazepam or Clonazepam (at a high concentration, e.g., 10 µM)
-
Tissue Source: Rat or mouse whole brain cortex, or cell lines expressing recombinant human GABA-A receptors (e.g., HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
4.2. Membrane Preparation
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
4.3. Binding Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Test Compound: this compound dilution, radioligand, and membrane preparation.
-
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
4.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound is a promising sedative and analgesic agent that functions as a positive allosteric modulator at the benzodiazepine site of the GABA-A receptor. While direct quantitative binding affinity data is not currently available in the public domain, its mechanism of action is strongly supported by in vivo functional studies demonstrating flumazenil-reversible effects. The provided generalized experimental protocol offers a standard method for determining the precise binding affinity (Ki) of this compound, which would be a valuable addition to its pharmacological profile. Further research is warranted to elucidate the specific binding kinetics and potential subtype selectivity of this compound at the GABA-A receptor, which will be crucial for its continued development and potential clinical application.
References
- 1. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The shivering threshold in rabbits with JM-1232(-), a new benzodiazepine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(-)-JM-1232 water solubility and stability
An In-depth Technical Guide on the Core Physicochemical Properties of (-)-JM-1232
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as (R)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1(2H)-one, is a novel, water-soluble sedative-hypnotic agent.[1][2] It functions as a nonbenzodiazepine hypnotic, exerting its effects by acting as an agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3][4] This technical guide provides a comprehensive overview of the available information on the water solubility and stability of this compound, supplemented with detailed, best-practice experimental protocols for researchers. The guide also visualizes the compound's mechanism of action and a representative experimental workflow.
Water Solubility
Solubility Data Summary
| Parameter | Data | Source |
| Qualitative Description | Water-soluble sedative-hypnotic drug | [1][2] |
| Reported Concentration in Solution | A 5.0 mg/mL solution has been prepared in sterile saline (pH adjusted to 5.0) for injection. | [2] |
| Parent Compound (Isoindolin-1-one) Solubility | Limited water solubility, moderately soluble in polar organic solvents. |
Experimental Protocol for Determining Aqueous Solubility
To quantitatively determine the aqueous solubility of this compound, a standardized shake-flask method can be employed.
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature and pH.
Materials:
-
This compound reference standard
-
Purified water (USP grade)
-
Phosphate (B84403) buffer solutions (pH 5.0, 7.4)
-
HPLC system with UV detector
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker
-
pH meter
-
0.22 µm syringe filters
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing purified water and phosphate buffer solutions (pH 5.0 and 7.4). The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated stability-indicating HPLC-UV method.
-
Calculate the concentration of this compound in the original saturated solution based on a standard curve.
-
-
Reporting:
-
Express the solubility in mg/mL and mol/L at the specified pH and temperature.
-
Stability Profile
The stability of a drug substance is a critical factor in its development, ensuring its quality, safety, and efficacy over time. While specific, detailed stability studies for this compound are not publicly available, general storage information for the powder form and in-solvent is provided by commercial suppliers.[6] A comprehensive stability assessment would involve long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Stability Data Summary
| Condition | Stability | Source |
| Powder Storage | Recommended storage at -20°C for up to 3 years. | [6] |
| In-Solvent Storage | Recommended storage at -80°C for up to 1 year. | [6] |
| Isoindolinone Derivatives | Studies on the stability of other isoindolinone derivatives have been conducted, indicating the feasibility of such assessments for this class of compounds. |
Experimental Protocol for Forced Degradation Study
A forced degradation study is essential to develop and validate a stability-indicating analytical method.
Objective: To identify the potential degradation products of this compound under various stress conditions and to establish the specificity of the analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug and drug solution to 80°C for 48 hours.
-
Photodegradation: Expose the solid drug and drug solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using an HPLC-PDA/MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Assess for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
The analytical method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
Use MS data to identify the mass of the degradation products, aiding in their structural elucidation.
-
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action: GABA-A Receptor Modulation
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. This enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, leading to the sedative and hypnotic properties of the drug.[1]
Caption: Signaling pathway of this compound at the GABA-A receptor.
General Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study to establish a stability-indicating method.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of a novel water-soluble benzodiazepine-receptor agonist JM-1232(-) on synaptic transmission in adult rat spinal substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JM-1232 | TargetMol [targetmol.com]
The Antinociceptive Profile of (-)-JM-1232: A Technical Overview for Preclinical Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Antinociceptive Properties of (-)-JM-1232 in Animal Models.
This compound is a novel isoindoline (B1297411) derivative that has demonstrated significant antinociceptive, or pain-reducing, properties in various animal models. This technical guide provides a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to evaluate its analgesic potential. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the development of new analgesic drugs.
Quantitative Analysis of Antinociceptive Efficacy
The antinociceptive effects of this compound have been quantified in mice using several standard behavioral assays that assess responses to thermal and chemical noxious stimuli. The compound, administered intraperitoneally (i.p.), has shown dose-dependent efficacy in models of acute thermal pain, mechanical pain, and visceral pain.[1] A summary of the 50% effective dose (ED50) values for this compound in these key assays is presented below.
| Animal Model | Pain Type | Endpoint | ED50 (mg/kg, i.p.) | 95% Confidence Interval (CI) |
| Hot Plate Test | Thermal | Increased latency to paw licking/jumping | 2.96 | 2.65-3.30 |
| Tail Pressure Test | Mechanical | Increased latency to tail withdrawal | 3.06 | 2.69-3.47 |
| Acetic Acid Writhing Test | Visceral (Chemical) | Reduction in abdominal constrictions | 2.27 | 1.46-3.53 |
Mechanism of Action: Modulation of the GABAergic System
The antinociceptive effects of this compound are mediated by its interaction with the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] This allosteric modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. The influx of chloride ions through the activated GABA-A receptor channel leads to hyperpolarization of the neuronal membrane, making it more difficult for nociceptive signals to be transmitted.[2][3]
Crucially, the analgesic action of this compound is not mediated by opioid receptors. This has been demonstrated in studies where the benzodiazepine receptor antagonist, flumazenil, effectively reversed the antinociceptive effects of this compound, while the opioid receptor antagonist, naloxone, had no effect.[1] This pharmacological profile distinguishes this compound from opioid analgesics and suggests a potentially different side-effect profile.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the antinociceptive properties of this compound in mice.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.
Apparatus:
-
A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature.
-
A transparent glass cylinder to confine the mouse to the heated surface.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each mouse is placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Mice are administered this compound (1, 3, or 10 mg/kg, i.p.) or a vehicle control (saline).[1]
-
Post-treatment Latency: At a predetermined time after drug administration, the mice are again placed on the hot plate, and the latency to the nociceptive response is measured. In the study by Chiba et al. (2009), this was performed for up to 120 minutes after drug injection.[1]
-
Data Analysis: The increase in latency to the nociceptive response compared to baseline and the control group is calculated as a measure of antinociception.
Tail Pressure Test
The tail pressure test, a form of the tail-flick test, is used to evaluate the response to a mechanical stimulus and is indicative of spinal and supraspinal analgesic mechanisms.
Apparatus:
-
A tail pressure analgesiometer capable of applying a linearly increasing pressure to the tail.
-
A restraining device to hold the mouse securely during the procedure.
Procedure:
-
Acclimation: Mice are allowed to acclimate to the restraining device before the experiment begins.
-
Baseline Threshold: The base of the mouse's tail is placed in the apparatus, and pressure is gradually applied. The pressure at which the mouse vocalizes or struggles is recorded as the baseline nociceptive threshold.
-
Drug Administration: this compound (1, 3, or 10 mg/kg, i.p.) or saline is administered to the mice.[1]
-
Post-treatment Threshold: The nociceptive threshold is reassessed at specific time points after drug administration for up to 120 minutes.[1]
-
Data Analysis: The percentage increase in the nociceptive threshold compared to baseline and the control group is calculated to determine the antinociceptive effect.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.
Apparatus:
-
A transparent observation chamber.
-
Syringes and needles for intraperitoneal injections.
Procedure:
-
Acclimation: Mice are placed in the observation chamber for a period of habituation before the start of the experiment.
-
Drug Administration: Mice are pre-treated with this compound (1, 3, or 10 mg/kg, i.p.) or saline.[1]
-
Induction of Writhing: After 15 minutes, a 0.6% solution of acetic acid is administered intraperitoneally (10 mL/kg) to induce abdominal constrictions (writhes).[1]
-
Observation: Starting 5 minutes after the acetic acid injection, the number of writhes is counted for a 10-minute period.[1]
-
Data Analysis: The percentage reduction in the number of writhes in the drug-treated groups compared to the vehicle-treated group is calculated to determine the antinociceptive effect.
Conclusion
This compound demonstrates potent antinociceptive properties across multiple animal models of pain. Its mechanism of action via the benzodiazepine site of the GABA-A receptor offers a distinct pharmacological profile from traditional opioid analgesics. The data and protocols presented in this guide provide a solid foundation for further preclinical investigation into the therapeutic potential of this compound and related compounds for the management of pain.
References
- 1. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute inflammation reveals GABAA receptor‐mediated nociception in mouse dorsal root ganglion neurons via PGE 2 receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local GABAergic signaling within sensory ganglia controls peripheral nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of (-)-JM-1232: A Technical Guide to its Interaction with GABA-A Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-JM-1232, a novel isoindoline (B1297411) derivative, has emerged as a promising sedative-hypnotic and analgesic agent.[1] Its mechanism of action is attributed to the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on GABA-A receptor subtypes. While specific quantitative data on its binding affinity and efficacy at various receptor isoforms are not publicly available, this document outlines the established qualitative effects and details the requisite experimental protocols for a thorough characterization. Furthermore, it presents visual representations of the pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction to this compound and the GABA-A Receptor
This compound is a structurally distinct, water-soluble compound that exhibits a pharmacological profile similar to benzodiazepines, acting as a positive allosteric modulator (PAM) at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1][2] The GABA-A receptor is a pentameric ligand-gated ion channel composed of a combination of different subunits (e.g., α, β, γ). The specific subunit composition determines the receptor's pharmacological properties, including its affinity and efficacy for various ligands. The most common isoform in the brain consists of two α, two β, and one γ subunit.
The sedative, anxiolytic, anticonvulsant, and myorelaxant effects of benzodiazepines are mediated by their interaction with different GABA-A receptor subtypes. For instance, the α1 subunit is primarily associated with sedation, while the α2 and α3 subunits are linked to anxiolysis. Therefore, characterizing the subtype selectivity of a novel modulator like this compound is crucial for predicting its therapeutic potential and side-effect profile.
Quantitative Pharmacological Profile of this compound (Illustrative)
As of the date of this publication, specific quantitative data on the binding affinity (Ki), and functional potency and efficacy (IC50/EC50) of this compound at various recombinant GABA-A receptor subtypes are not available in the public domain. The following tables are presented as a template to illustrate the type of data required for a comprehensive pharmacological characterization.
Table 1: Illustrative Binding Affinity Profile of this compound at Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β2γ2 | Data Not Available |
| α2β2γ2 | Data Not Available |
| α3β2γ2 | Data Not Available |
| α5β2γ2 | Data Not Available |
Data would be determined by radioligand binding assays using a suitable radioligand, such as [³H]flumazenil, and cell membranes expressing the specified recombinant human GABA-A receptor subtypes.
Table 2: Illustrative Functional Potency and Efficacy Profile of this compound at Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | EC50 (nM) | % Maximal GABA Response |
| α1β2γ2 | Data Not Available | Data Not Available |
| α2β2γ2 | Data Not Available | Data Not Available |
| α3β2γ2 | Data Not Available | Data Not Available |
| α5β2γ2 | Data Not Available | Data Not Available |
Data would be determined by two-electrode voltage clamp or patch-clamp electrophysiology on Xenopus oocytes or mammalian cells expressing the specified recombinant human GABA-A receptor subtypes. EC50 represents the concentration of this compound that produces 50% of its maximal potentiation of the GABA response. The % Maximal GABA Response indicates the efficacy of the compound in potentiating the GABA-evoked current relative to the maximal response induced by GABA alone.
Known Qualitative Effects of this compound on GABA-A Receptor Function
Studies have demonstrated that this compound potentiates GABAergic neurotransmission. Electrophysiological recordings have shown that it enhances synaptic inhibition.[3] Its effects are sensitive to the benzodiazepine antagonist flumazenil, confirming its action at the benzodiazepine binding site.[3] In vivo studies in animal models have established its sedative, hypnotic, and antinociceptive properties, which are consistent with positive modulation of GABA-A receptors.[4]
Experimental Protocols for Characterizing this compound's Interaction with GABA-A Receptor Subtypes
To generate the quantitative data outlined in Tables 1 and 2, the following experimental protocols are essential.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is adapted from standard methodologies for characterizing ligands at the benzodiazepine binding site of the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) expressed in a stable cell line (e.g., HEK293 or L(tk-) cells).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the desired human GABA-A receptor subtype.
-
Radioligand: [³H]flumazenil (a high-affinity benzodiazepine site antagonist).
-
Non-specific Binding Control: Clonazepam (or another high-affinity, unlabeled benzodiazepine) at a high concentration (e.g., 1 µM).
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter.
-
Glass Fiber Filters and a cell harvester.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]flumazenil (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of this compound or the non-specific binding control in the assay buffer.
-
Equilibration: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]flumazenil) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining Functional Potency (EC50) and Efficacy
This protocol is a standard method for assessing the functional activity of compounds at ligand-gated ion channels expressed in Xenopus laevis oocytes.
Objective: To determine the EC50 and maximal efficacy of this compound at different GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: cRNAs encoding the α, β, and γ subunits of the desired human GABA-A receptor subtypes.
-
Injection System: Nanoject or equivalent microinjection system.
-
TEVC setup: Including amplifier, electrodes, perfusion system, and data acquisition software.
-
Recording Solution (Barth's solution).
-
GABA solutions.
-
This compound solutions.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of the cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Perfuse the oocyte with the recording solution.
-
-
GABA Concentration-Response Curve: Apply increasing concentrations of GABA to determine the EC10-EC20 (a concentration that elicits 10-20% of the maximal GABA response). This submaximal GABA concentration will be used for potentiation experiments.
-
Potentiation by this compound:
-
Co-apply the predetermined EC10-EC20 concentration of GABA with varying concentrations of this compound.
-
Record the peak current response for each concentration of this compound.
-
-
Data Analysis:
-
Normalize the current responses to the response elicited by the EC10-EC20 of GABA alone.
-
Plot the normalized current potentiation against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) and the maximal potentiation (efficacy) by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Proposed Mechanism of Action
This compound, like other benzodiazepine-site agonists, does not directly activate the GABA-A receptor. Instead, it binds to an allosteric site located at the interface of the α and γ subunits. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding sites (located at the β-α interfaces). The enhanced binding of GABA leads to an increased frequency of channel opening, resulting in a greater influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus potentiating the inhibitory effect of GABA.
Conclusion and Future Directions
This compound represents a potentially valuable addition to the armamentarium of central nervous system depressants. Its water-soluble nature and benzodiazepine-like mechanism of action make it an attractive candidate for further development. However, a critical gap in our understanding of this compound is the lack of publicly available data on its GABA-A receptor subtype selectivity. The experimental protocols detailed in this guide provide a clear roadmap for obtaining this crucial information. A comprehensive characterization of the binding affinity and functional efficacy of this compound at the various αβγ receptor combinations will be instrumental in elucidating its precise pharmacological profile, predicting its clinical effects, and guiding its potential therapeutic applications. Future research should prioritize these studies to fully unlock the potential of this novel isoindoline derivative.
References
- 1. JM-1232 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GABA(A)-receptor subtypes: a new pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-JM-1232 potential as a novel intravenous anesthetic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(-)-JM-1232 is a novel, water-soluble isoindoline (B1297411) derivative with potent sedative and hypnotic properties, positioning it as a promising candidate for a new intravenous anesthetic agent.[1] Structurally distinct from classical benzodiazepines, it exerts its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor at the benzodiazepine (B76468) binding site.[1][2][3] Preclinical studies have demonstrated a favorable pharmacological profile, including a rapid onset and short duration of action, a wide therapeutic index, and potential synergistic effects when combined with other anesthetics like propofol (B549288).[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental findings.
Introduction
The quest for ideal intravenous anesthetic agents is ongoing, with a focus on compounds that offer rapid induction, predictable and controllable maintenance of anesthesia, swift and clear-headed recovery, and a high safety margin. This compound, also known as (-)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1(2H)-one, has emerged as a significant development in this area.[3] Its unique chemical structure and water solubility offer potential advantages over existing lipid emulsion-based anesthetics.[1] This document aims to consolidate the available preclinical data to provide a detailed resource for researchers and professionals involved in the development of novel anesthetic drugs.
Mechanism of Action
This compound acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][3] Although not a benzodiazepine itself, it binds to the benzodiazepine site on the GABA-A receptor complex.[1][3] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, leading to the central nervous system depression characteristic of anesthesia. The effects of this compound can be reversed by the benzodiazepine antagonist flumazenil, confirming its site of action.[1][3]
Signaling Pathway
The binding of this compound to the benzodiazepine site of the GABA-A receptor potentiates the receptor's response to GABA. This leads to an increased frequency of chloride channel opening, resulting in enhanced neuronal inhibition.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Pharmacokinetics
Limited pharmacokinetic data for this compound is available from a study in rats. The compound was found to follow a one-compartment model within the first 60 minutes after bolus administration. Saturation of metabolism and/or excretion was observed at higher doses.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Elimination Rate Constant (kₑ₁) (min⁻¹) | Half-life (t₁/₂) (min) |
| 1 | 0.04 ± 0.01 | 17.3 |
| 10 | 0.05 ± 0.01 | 13.9 |
| 25 | 0.05 ± 0.01 | 13.9 |
| 50 | 0.03 ± 0.01 | 23.1 |
| Statistically significant increase in elimination half-life, suggesting saturation kinetics. | ||
| (Data extracted from a study in rats) |
Pharmacodynamics
Preclinical studies have investigated the hypnotic, antinociceptive, and cerebrovascular effects of this compound.
Hypnotic Effects
In mice, this compound induces hypnosis, defined as the loss of the righting reflex. It has been shown to have a supra-additive hypnotic effect when co-administered with propofol, leading to a faster recovery time compared to either drug alone.[1]
Table 2: Hypnotic Potency (ED₅₀) of this compound and Propofol in Mice
| Compound | ED₅₀ (mg/kg) [95% CI] |
| This compound | 3.76 [3.36–4.10] |
| Propofol | 9.88 [8.03–11.58] |
| (Data from a study evaluating loss of righting reflex in mice)[1] |
Table 3: Effect of this compound on the Hypnotic Potency of Propofol in Mice
| This compound Dose (mg/kg) | Propofol ED₅₀ (mg/kg) [95% CI] |
| 0.5 | 1.76 [1.21–2.51] |
| 1.0 | 1.00 [0.46–1.86] |
| 2.0 | 0.44 [-0.38–0.80] |
| (Data from a study evaluating loss of righting reflex in mice)[1] |
Antinociceptive Effects
This compound has demonstrated antinociceptive effects in various pain models in mice, including thermal, mechanical, and visceral pain. These effects were antagonized by flumazenil, indicating mediation through the benzodiazepine-GABA-A receptor pathway.
Cerebrovascular Effects
In rabbits, intravenous administration of this compound caused a transient and modest constriction of cerebral pial arterioles and venules. The reactivity to carbon dioxide was preserved under this compound anesthesia, suggesting that cerebral blood flow regulation is not significantly impaired.
Key Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies based on published studies involving this compound.
Determination of Hypnotic Potency (Loss of Righting Reflex)
-
Animal Model: Male adult mice.
-
Drug Administration: this compound, dissolved in physiological saline, and/or propofol are administered intravenously.
-
Assessment: Immediately after injection, the mouse is placed on its back. The loss of the righting reflex is defined as the inability of the mouse to right itself within a specified time (e.g., 1 minute).
-
Data Analysis: The dose-response relationship is determined, and the ED₅₀ (the dose at which 50% of the animals lose their righting reflex) is calculated using probit analysis.
Experimental Workflow: Hypnotic Potency Assessment
Caption: Workflow for determining the hypnotic potency of this compound.
In Vivo Electrophysiology in the Hippocampus
-
Animal Model: Mice.
-
Surgical Procedure: Animals are anesthetized, and a craniotomy is performed over the hippocampus.
-
Slice Preparation: Hippocampal slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region following stimulation of the Schaffer collaterals. The effects of this compound on baseline synaptic transmission, long-term potentiation (LTP), and paired-pulse facilitation (PPF) are assessed by perfusing the slices with the drug.
-
Data Analysis: Changes in fEPSP slope and amplitude are measured and analyzed to determine the effects of the drug on synaptic plasticity.
Safety and Tolerability
In a study on neonatal mice, a subanesthetic dose of this compound was associated with significantly less apoptosis in the developing brain compared to propofol and midazolam. Furthermore, neonatal exposure to this compound did not lead to detectable long-term behavioral deficits in adulthood, unlike the other tested anesthetics. In rats, doses above 50 mg/kg were found to be toxic.
Future Directions
This compound shows considerable promise as a novel intravenous anesthetic. However, further research is required to fully elucidate its clinical potential. Key areas for future investigation include:
-
Comprehensive Pharmacokinetics: Detailed pharmacokinetic studies in larger animal models (e.g., dogs, non-human primates) are necessary to better predict human pharmacokinetics.
-
Receptor Binding Affinity: Quantitative determination of the binding affinity (Kᵢ or IC₅₀) of this compound for various GABA-A receptor subtypes will provide a more complete understanding of its pharmacological profile.
-
Human Clinical Trials: The results of the preclinical trial of MR04A3 (the formulation of this compound for human use) are not yet widely available. Further clinical trials are needed to establish the safety, efficacy, and optimal dosing of this compound in humans.
-
Chemical Synthesis: A detailed and scalable synthesis protocol for this compound is essential for its further development and potential commercialization.
Conclusion
This compound is a compelling intravenous anesthetic candidate with a distinct chemical structure and a favorable preclinical profile. Its mechanism of action via the benzodiazepine site of the GABA-A receptor, coupled with its water solubility and synergistic interaction with propofol, suggests it could offer significant advantages in clinical practice. The data gathered to date strongly support its continued investigation and development as a next-generation intravenous anesthetic.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
- 1. In vivo Electrophysiology Protocol [protocols.io]
- 2. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (-)-JM-1232 in Combination with Propofol for Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical data and experimental protocols for investigating the synergistic anesthetic effects of (-)-JM-1232, a novel isoindoline (B1297411) derivative and benzodiazepine (B76468) receptor agonist, when used in combination with the intravenous anesthetic, propofol (B549288). The data presented herein demonstrates that this combination exhibits a supra-additive (synergistic) interaction, leading to enhanced hypnotic potency and a favorable recovery profile.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study in mice, highlighting the synergistic hypnotic effects of the this compound and propofol combination.
Table 1: Hypnotic 50% Effective Dose (ED50) for Loss of Righting Reflex in Mice [1][2]
| Drug/Combination | ED50 (mg/kg) [95% Confidence Interval] |
| This compound alone | 3.76 [3.36–4.10] |
| Propofol alone | 9.88 [8.03–11.58] |
| Propofol with 0.5 mg/kg this compound | 1.76 [1.21–2.51] |
| Propofol with 1.0 mg/kg this compound | 1.00 [0.46–1.86] |
Table 2: Hypnosis Duration (Recovery Time) in Mice After a Single Intravenous Injection [1]
| Treatment Group (Dose relative to ED50) | Mean Recovery Time (seconds) ± SD |
| Propofol (2 x ED50) | ~180 ± 30 |
| Propofol (3 x ED50) | ~280 ± 40 |
| This compound (2 x ED50) | ~120 ± 20 |
| This compound (3 x ED50) | ~200 ± 30 |
| This compound + Propofol Mixture (2 x ED50) | ~100 ± 15 |
| This compound + Propofol Mixture (3 x ED50) | ~150 ± 25 |
Table 3: Effect of Repeated Injections on Hypnosis Duration (Recovery Time) in Mice [1]
| Treatment Group (Dose) | Recovery Time after 1st Injection (seconds) | Recovery Time after 4th Injection (seconds) |
| This compound (2 x ED50) | ~120 | ~350 |
| Propofol (2 x ED50) | ~180 | ~220 |
| This compound + Propofol Mixture (2 x ED50) | ~100 | ~150 |
| This compound (3 x ED50) | ~200 | ~550 |
| Propofol (3 x ED50) | ~280 | ~400 |
| This compound + Propofol Mixture (3 x ED50) | ~150 | ~250 |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for both this compound and propofol is the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated chloride ion channel. This compound, although not a classical benzodiazepine, acts on the benzodiazepine binding site of the GABA-A receptor. Propofol binds to distinct sites on the receptor. Their combined use leads to a synergistic enhancement of GABAergic neurotransmission.
Caption: Synergistic action of this compound and propofol on the GABA-A receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published preclinical studies and can be adapted for further investigation.
In Vivo Hypnotic Synergy Study in Mice
This protocol details the determination of the hypnotic synergy between this compound and propofol using the loss of righting reflex (LORR) assay and isobolographic analysis.
Caption: Experimental workflow for in vivo hypnotic synergy assessment.
Materials:
-
Male adult ddY mice (38-45 g)
-
This compound
-
Propofol (e.g., Diprivan)
-
Physiological saline
-
10% soybean oil emulsion (e.g., Intralipid)
-
Syringes and needles for intravenous injection
-
Animal scale
-
Timer
Procedure:
-
Animal Preparation:
-
House mice under a 12/12-h light/dark cycle with ad libitum access to food and water.
-
Allow for an acclimatization period before experimentation.
-
Weigh each mouse immediately before drug administration to ensure accurate dosing.
-
-
Drug Formulation:
-
Dissolve this compound in physiological saline.
-
Dilute propofol with a 10% soybean oil emulsion.
-
For combination studies, mix the prepared solutions at the desired concentrations.
-
-
ED50 Determination for Single Agents:
-
Administer various doses of this compound or propofol intravenously to different groups of mice (n=6 per group).
-
Immediately after injection, place the mouse in a supine position.
-
Observe for the loss of the righting reflex (LORR). LORR is defined as the inability of the mouse to right itself onto all four paws within 10 seconds.
-
Record the number of mice in each group that exhibit LORR.
-
Calculate the ED50 and 95% confidence intervals for each drug using probit analysis.
-
-
Combination Anesthesia and Isobolographic Analysis:
-
Administer a fixed dose of this compound (e.g., 0.5 mg/kg or 1.0 mg/kg) in combination with varying doses of propofol.
-
Assess LORR as described above.
-
Determine the ED50 of propofol in the presence of the fixed dose of this compound.
-
Construct an isobologram by plotting the ED50 values of the individual drugs on the x and y axes and the combination ED50 values. The line connecting the individual ED50 values represents the line of additivity. Points falling significantly below this line indicate a synergistic interaction.
-
-
Hypnosis Duration (Recovery Time) Measurement:
-
Administer equipotent doses (e.g., 2x or 3x the ED50) of the individual drugs and the combination to different groups of mice.
-
Immediately after LORR is confirmed, start a timer.
-
Measure the time until the mouse spontaneously regains its righting reflex.
-
For studies on cumulative effects, administer repeated injections at set intervals and measure the recovery time after each injection.
-
In Vitro Electrophysiological Analysis of GABAA Receptor Modulation
This protocol outlines a method for studying the effects of this compound and propofol, alone and in combination, on GABA-A receptor function using whole-cell voltage-clamp recordings from cultured neurons or Xenopus oocytes expressing specific GABA-A receptor subunits.
Caption: Workflow for in vitro electrophysiological analysis.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or Xenopus oocytes expressing recombinant GABA-A receptors
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular recording solutions
-
GABA
-
This compound
-
Propofol
-
Data acquisition and analysis software
Procedure:
-
Cell Culture and Preparation:
-
Prepare primary neuronal cultures or express specific GABA-A receptor subunit combinations in a suitable expression system (e.g., Xenopus oocytes).
-
-
Electrophysiological Recording:
-
Establish a whole-cell voltage-clamp configuration on a selected cell.
-
Hold the membrane potential at -60 mV.
-
Prepare solutions of GABA, this compound, and propofol in the extracellular recording solution.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20).
-
Apply this compound or propofol alone at various concentrations to determine their individual effects on GABA-evoked currents.
-
Co-apply a fixed concentration of this compound with varying concentrations of propofol (and vice versa) along with GABA.
-
Record the potentiation of the GABA-activated chloride current.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of the test compounds.
-
Construct dose-response curves for the potentiation by each drug and the combination.
-
Analyze the data for a greater-than-additive effect to confirm synergy at the receptor level.
-
Pharmacokinetic Interaction Study in Mice
This protocol provides a framework for investigating whether the synergistic effects of this compound and propofol are due to pharmacodynamic and/or pharmacokinetic interactions.
Materials:
-
Male adult ddY mice
-
This compound
-
Propofol
-
Intravenous catheterization supplies (if applicable for serial sampling)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Groups:
-
Group 1: Intravenous administration of this compound alone.
-
Group 2: Intravenous administration of propofol alone.
-
Group 3: Concomitant intravenous administration of this compound and propofol.
-
-
Drug Administration and Blood Sampling:
-
Administer the drugs at doses known to be effective for hypnosis.
-
Collect blood samples at various time points post-administration (e.g., 2, 5, 15, 30, 60, and 120 minutes). Serial sampling from the same animal is preferred to reduce variability.
-
Process blood samples to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of this compound and propofol in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for each drug in each group, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Compare the pharmacokinetic parameters of this compound when administered alone versus in combination with propofol, and vice versa.
-
A significant change in the pharmacokinetic parameters of one drug in the presence of the other would suggest a pharmacokinetic interaction.
-
Logical Relationships and Isobolographic Analysis
Isobolographic analysis is a crucial tool for determining the nature of the interaction between two drugs. The logical relationship between the observed effect of the combination and the expected effect if the drugs were simply additive is visualized.
Caption: Isobologram illustrating a synergistic interaction.
Interpretation:
-
Additivity: The data points for the effective dose of the combination fall on the line connecting the ED50 values of the individual drugs.
-
Synergy (Supra-additivity): The data points for the combination fall significantly below the line of additivity, indicating that lower doses of each drug are required to achieve the same effect when used together.
-
Antagonism (Infra-additivity): The data points for the combination fall significantly above the line of additivity.
The preclinical data strongly suggest a synergistic interaction between this compound and propofol for inducing hypnosis. This synergy allows for a reduction in the required doses of both agents, which contributes to a faster recovery profile, even after repeated administrations. These findings support further investigation of this combination as a potentially valuable anesthetic regimen.
References
Intravenous administration protocol for (-)-JM-1232 in mice
An in-depth guide to the intravenous administration of the novel sedative-hypnotic agent, (-)-JM-1232, in murine models for preclinical research.
Application Notes
This compound is a water-soluble isoindoline (B1297411) derivative that acts as a potent and short-acting sedative-hypnotic agent.[1] Its mechanism of action is through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor at the benzodiazepine (B76468) binding site.[2][3] This interaction enhances the inhibitory effects of GABA, leading to central nervous system depression.[2] These application notes provide a comprehensive overview of the intravenous (IV) administration of this compound in mice, summarizing key quantitative data and outlining detailed experimental protocols.
Pharmacological Profile
-
Mechanism of Action: this compound binds to the benzodiazepine site on the GABAA receptor, increasing the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and subsequent hypnotic effects. The effects of this compound can be reversed by the benzodiazepine antagonist, flumazenil.[2]
-
Solubility and Formulation: A key advantage of this compound is its water solubility, which allows for straightforward formulation in physiological saline for intravenous administration.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the intravenous administration of this compound in mice as a hypnotic agent.
| Parameter | Value (mg/kg) | Mouse Strain | Notes | Reference |
| ED₅₀ for Hypnosis | 3.76 (95% CI: 3.36–4.10) | Male adult mice | Hypnosis defined as loss of the righting reflex. | [1] |
| Drug Combination | This compound Dose (mg/kg) | Propofol ED₅₀ (mg/kg) | Mouse Strain | Notes | Reference |
| Propofol alone | N/A | 9.88 (95% CI: 8.03–11.58) | Male adult mice | Demonstrates the baseline hypnotic potency of propofol. | [1] |
| Combination 1 | 0.5 | 1.76 (95% CI: 1.21–2.51) | Male adult mice | Illustrates a supra-additive hypnotic effect. | [1] |
| Combination 2 | 1.0 | 1.00 (95% CI: 0.46–1.86) | Male adult mice | Further demonstrates the synergistic interaction between this compound and propofol. | [1] |
Experimental Protocols
Protocol 1: Determination of Hypnotic Efficacy (ED₅₀)
This protocol outlines the procedure for determining the 50% effective dose (ED₅₀) of this compound for inducing hypnosis in mice.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Mouse restraints
-
24G plastic IV cannulas
-
Micro-syringes
-
Male adult mice
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound by dissolving it in sterile physiological saline. A range of concentrations should be prepared to administer doses between 3 and 5 mg/kg.[1] The final injection volume should be 10 ml/kg.[1]
-
Animal Preparation: Acclimate male adult mice to the laboratory environment. On the day of the experiment, weigh each mouse to determine the precise injection volume.
-
Intravenous Administration:
-
Place the mouse in a suitable restraint to immobilize the tail.
-
Cannulate the lateral tail vein with a 24G plastic IV cannula.[1]
-
Confirm successful catheterization by observing blood backflow.
-
Connect a micro-syringe containing the prepared this compound solution to the cannula.
-
Administer the drug intravenously as a bolus injection.
-
-
Assessment of Hypnosis:
-
Immediately after injection, place the mouse on its back in a clean cage.
-
Assess for the loss of the righting reflex. The inability of the mouse to right itself within a set timeframe is defined as hypnosis.[1]
-
Record the time from injection to the recovery of the righting reflex as the hypnosis time.[1]
-
-
Data Analysis:
-
Test a range of doses (e.g., 3, 3.5, 4, 4.5, and 5 mg/kg) with a sufficient number of mice per group (e.g., n=6).[1]
-
Calculate the ED₅₀ for hypnosis using an appropriate statistical method, such as probit analysis.
-
Protocol 2: Evaluation of Repeated Intravenous Injections
This protocol is designed to assess the cumulative effects of repeated this compound administration on hypnosis time.
Materials:
-
Same as Protocol 1.
Procedure:
-
Drug Preparation and Administration:
-
Monitoring and Repeated Injections:
-
Data Analysis:
-
Compare the hypnosis times after each of the four injections to assess for any cumulative effects or changes in drug response.
-
Visualizations
Signaling Pathway of this compound at the GABAA Receptor
Caption: Mechanism of action of this compound on the GABA(A) receptor.
Experimental Workflow for ED₅₀ Determination
Caption: Workflow for determining the hypnotic ED50 of this compound.
References
- 1. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saturation Pharmacokinetics of Sedative Agent, JM-1232(−)((−)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f] isoindole-1(2H)-one) at High-Dose in Rats [jstage.jst.go.jp]
Application Notes and Protocols for (-)-JM-1232 in the Study of GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-JM-1232 is a novel isoindoline (B1297411) derivative that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike classical benzodiazepines, this compound is a nonbenzodiazepine hypnotic and sedative agent.[2] Its mechanism of action involves binding to the benzodiazepine (B76468) site on the GABA-A receptor, enhancing the effect of GABA, which is the primary inhibitory neurotransmitter in the central nervous system.[1][3][4] This potentiation of GABAergic neurotransmission leads to neuronal hyperpolarization and a decrease in neuronal excitability. The effects of this compound can be reversed by the benzodiazepine antagonist flumazenil (B1672878).[1] These properties make this compound a valuable tool for investigating the role of GABAergic signaling in various physiological and pathological processes, including sedation, anxiety, and pain.
Data Presentation
| Pharmacological Effect | Animal Model | Route of Administration | ED50 (50% Effective Dose) | 95% Confidence Interval (CI) |
| Antinociception (Hot Plate Test) | ddY Mice | Intraperitoneal (i.p.) | 2.96 mg/kg | 2.65-3.30 mg/kg |
| Antinociception (Tail Pressure Test) | ddY Mice | Intraperitoneal (i.p.) | 3.06 mg/kg | 2.69-3.47 mg/kg |
| Antinociception (Acetic Acid Writhing) | ddY Mice | Intraperitoneal (i.p.) | 2.27 mg/kg | 1.46-3.53 mg/kg |
| Hypnosis (Loss of Righting Reflex) | Male adult mice | Intravenous (i.v.) | 3.76 mg/kg | 3.36-4.10 mg/kg |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: Mechanism of this compound action on the GABA-A receptor.
Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing the effects of a compound like this compound on GABAergic neurotransmission.
Caption: General workflow for characterizing a GABAergic modulator.
Experimental Protocols
In Vivo Antinociception Studies
1. Hot Plate Test
This protocol is adapted from standard methods for assessing thermal nociception.[5][6][7]
-
Animals: Male ddY mice (or other appropriate strain), 20-25 g.
-
Apparatus: Hot plate apparatus with adjustable temperature control.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle (e.g., saline) intraperitoneally (i.p.).
-
At a predetermined time after injection (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse on the hot plate.
-
Start a stopwatch immediately.
-
Observe the mouse for signs of nociception, such as paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is recommended. If the mouse does not respond within this time, remove it from the hot plate and assign it the cut-off latency.
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
2. Acetic Acid-Induced Writhing Test
This protocol is a common method for evaluating visceral pain.[8][9][10]
-
Animals: Male ICR mice (or other appropriate strain), 20-25 g.
-
Reagents:
-
0.6% Acetic acid solution in saline.
-
This compound dissolved in an appropriate vehicle.
-
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 15 minutes prior to acetic acid injection.
-
Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Immediately place the mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 10-minute period.
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition of writhing for the drug-treated groups compared to the vehicle control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.
-
In Vitro Electrophysiology
Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This generalized protocol is for assessing the effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).[11][12][13]
-
Preparation of Hippocampal Slices:
-
Anesthetize a young adult mouse or rat according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize pyramidal neurons in the CA1 region using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, and 5 QX-314 (to block sodium channels). The pH should be adjusted to 7.2-7.3 with CsOH.
-
Record spontaneous inhibitory postsynaptic currents (sIPSCs) or evoked IPSCs (eIPSCs) by placing a stimulating electrode in the stratum radiatum.
-
Hold the neuron at a membrane potential of -70 mV.
-
After obtaining a stable baseline recording of IPSCs, bath-apply this compound at various concentrations (e.g., 0.1, 1, 10 µM). A concentration range should be chosen based on in vivo data and the properties of similar compounds.
-
Record the changes in the amplitude, frequency, and decay kinetics of the IPSCs in the presence of this compound.
-
To confirm the mechanism of action, co-apply the benzodiazepine antagonist flumazenil (e.g., 1-10 µM) to observe for reversal of the this compound-induced effects.
-
-
Data Analysis:
-
Analyze IPSC parameters (amplitude, frequency, decay time constant) using appropriate software.
-
Compare the data before and after drug application using statistical tests (e.g., paired t-test or ANOVA).
-
If a concentration-response relationship is established, an EC50 value can be calculated.
-
References
- 1. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Hot plate test [panlab.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes: Cell-Based Assays for Characterizing (-)-JM-1232 Activity
References
- 1. Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of GABA-administration on murine neuroblastoma cells in culture. I. Increased membrane dynamics and formation of specialized contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating (-)-JM-1232 Efficacy in In Vivo Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-JM-1232 is a novel isoindoline (B1297411) derivative that acts as a sedative and hypnotic agent.[1] It functions as a nonbenzodiazepine modulator of the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor, enhancing GABAergic neurotransmission.[1][2] Preclinical studies have demonstrated its antinociceptive effects in various acute pain models in mice, including thermal, mechanical, and visceral pain.[1] These effects are mediated by the GABA-A receptor and are not dependent on opioid pathways.[1] While direct evidence in neuropathic pain models is limited, its mechanism of action suggests potential therapeutic value for this debilitating condition. Other benzodiazepine receptor agonists, such as diazepam, have shown efficacy in animal models of neuropathic pain.[3][4]
These application notes provide detailed protocols for evaluating the efficacy of this compound in two standard preclinical models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spared Nerve Injury (SNI) model.
Mechanism of Action: GABA-A Receptor Modulation
This compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor. By binding to the benzodiazepine site, it allosterically increases the affinity of the receptor for GABA, leading to an increased frequency of chloride channel opening. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability. This mechanism is believed to underlie its sedative, hypnotic, and analgesic properties.
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Signaling pathway of this compound at the GABA-A receptor.
Pharmacokinetic Profile of this compound in Rodents
Understanding the pharmacokinetic properties of this compound is crucial for designing effective in vivo studies. The following table summarizes available data in rats.
| Parameter | Value (Rats) | Reference |
| Administration Route | Intravenous (bolus) | [5] |
| Dose Range | 1, 10, 25, 50 mg/kg | [5] |
| Pharmacokinetic Model | One-compartment (within 60 min) | [5] |
| Toxicity | Doses above 50 mg/kg likely toxic | [5] |
| Metabolism/Excretion | Saturation observed at 50 mg/kg | [5] |
In Vivo Models for Efficacy Evaluation
Two of the most widely used and validated rodent models of neuropathic pain are the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models. These models mimic the sensory abnormalities observed in human neuropathic pain conditions, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).
Chronic Constriction Injury (CCI) Model
The CCI model involves the loose ligation of the sciatic nerve, leading to inflammation and nerve compression that results in persistent pain-like behaviors.
Experimental Workflow for the CCI Model
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Detailed Protocol for CCI Model in Rats
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.
-
Surgical Procedure:
-
Anesthetize the rat and shave the lateral surface of the left thigh.
-
Make a small incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Tie four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesics as per institutional guidelines, avoiding those that may interfere with the study endpoints.
-
-
Post-operative Care: House animals individually with easy access to food and water. Monitor for signs of infection or distress.
-
Confirmation of Neuropathy: Perform behavioral testing (von Frey and acetone tests) 7-14 days post-surgery to confirm the development of mechanical allodynia and cold allodynia.
Spared Nerve Injury (SNI) Model
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in robust and long-lasting pain-like behaviors in the territory of the spared nerve.[6][7]
Detailed Protocol for SNI Model in Mice
-
Animals: Adult male C57BL/6 mice (20-25 g).
-
Anesthesia: Isoflurane (2-3% in oxygen).
-
Surgical Procedure:
-
Anesthetize the mouse and shave the lateral surface of the left thigh.
-
Make a small incision and expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate and ligate the common peroneal and tibial nerves with a fine suture (e.g., 6-0 silk).
-
Transect the ligated nerves distal to the ligation, removing a small section of the nerve.
-
Take care to avoid any contact with or stretching of the intact sural nerve.
-
Close the muscle and skin with sutures.
-
-
Post-operative Care: Similar to the CCI model.
-
Confirmation of Neuropathy: Behavioral testing can be initiated as early as 2-3 days post-surgery.
Behavioral Testing Protocols
Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
-
Cold Allodynia: Acetone Test
This test assesses the response to a non-noxious cold stimulus.
-
Apparatus: A syringe with a blunt needle and acetone.
-
Procedure:
-
Place the animal in the testing chamber on the wire mesh floor and allow for acclimatization.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the animal's response for a set period (e.g., 1 minute).
-
Score the response based on the duration or frequency of paw withdrawal, flinching, or licking.
-
Efficacy Evaluation of this compound
Dosing and Administration
-
Vehicle: Saline.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.).
-
Dose Range Finding: Based on acute pain studies in mice, an initial dose range of 1-10 mg/kg (i.p.) could be explored.[1] A full dose-response study should be conducted to determine the optimal dose for alleviating neuropathic pain behaviors.
Experimental Design
-
Groups:
-
Sham-operated + Vehicle
-
Neuropathic model (CCI or SNI) + Vehicle
-
Neuropathic model (CCI or SNI) + this compound (multiple dose groups)
-
(Optional) Neuropathic model (CCI or SNI) + Positive Control (e.g., gabapentin)
-
-
Timeline:
-
Establish the neuropathic pain model and confirm hypersensitivity.
-
Administer a single dose of this compound or vehicle.
-
Perform behavioral testing at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the time course of the analgesic effect.
-
For chronic studies, administer this compound daily and perform behavioral testing at regular intervals.
-
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Efficacy of this compound in the Rat CCI Model (Hypothetical Data)
| Treatment Group | N | Pre-dose Paw Withdrawal Threshold (g) | Post-dose Paw Withdrawal Threshold (g) at 60 min | % Reversal of Allodynia |
| Sham + Vehicle | 8 | 14.5 ± 1.2 | 14.2 ± 1.5 | N/A |
| CCI + Vehicle | 8 | 3.2 ± 0.5 | 3.5 ± 0.6 | 0% |
| CCI + this compound (1 mg/kg) | 8 | 3.4 ± 0.4 | 6.8 ± 0.9 | 30% |
| CCI + this compound (3 mg/kg) | 8 | 3.1 ± 0.6 | 10.2 ± 1.1** | 63% |
| CCI + this compound (10 mg/kg) | 8 | 3.3 ± 0.5 | 12.5 ± 1.3 | 82% |
| CCI + Gabapentin (30 mg/kg) | 8 | 3.5 ± 0.7 | 11.8 ± 1.0 | 74% |
| Data are presented as mean ± SEM. Statistical analysis by ANOVA followed by a post-hoc test. *p<0.05, **p<0.01, **p<0.001 compared to CCI + Vehicle. |
Table 2: Antinociceptive Efficacy of this compound in Acute Pain Models in Mice
| Pain Model | Endpoint | ED50 (mg/kg, i.p.) | 95% Confidence Interval | Reference |
| Hot Plate Test | Latency to paw lick/jump | 2.96 | 2.65 - 3.30 | [1] |
| Tail Pressure Test | Latency to tail flick | 3.06 | 2.69 - 3.47 | [1] |
| Acetic Acid Writhing Test | Number of writhes | 2.27 | 1.46 - 3.53 | [1] |
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in preclinical models of neuropathic pain. The detailed protocols for the CCI and SNI models, along with standardized behavioral assessments, will enable researchers to rigorously assess the potential of this compound as a novel analgesic for neuropathic pain. Given its mechanism of action through the well-established GABA-A receptor pathway, further investigation in these chronic pain models is warranted.
References
- 1. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Neuropathic Pain by a Single Intraperitoneal Injection of Diazepam in the Rat: Possible Role of Neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saturation Pharmacokinetics of Sedative Agent, JM-1232(−)((−)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f] isoindole-1(2H)-one) at High-Dose in Rats [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-JM-1232 in Animal Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anesthetic protocols utilizing (-)-JM-1232, a novel isoindoline (B1297411) derivative, in animal surgery. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.
Introduction
This compound is a water-soluble sedative and hypnotic agent that acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3] Its distinct structure classifies it as a nonbenzodiazepine hypnotic.[4] Preclinical studies have demonstrated its efficacy as a sedative, hypnotic, and antinociceptive agent in various animal models, suggesting its potential as a valuable tool in anesthetic protocols for animal surgery. This document outlines its use as a sole agent and in combination with other anesthetics.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's efficacy and safety in various animal models.
Table 1: Hypnotic Effects of this compound
| Animal Model | Route of Administration | Endpoint | ED₅₀ (95% CI) | Notes |
| Adult ddY Mice | Intravenous (IV) | Loss of Righting Reflex | 3.76 mg/kg (3.36-4.10 mg/kg)[5] | |
| Neonatal (P6) Mice | Intraperitoneal (IP) | Loss of Righting Reflex | 9.3 mg/kg (5.7-12.7 mg/kg)[6] | Assessed 20 minutes post-injection. |
Table 2: Antinociceptive Effects of this compound in Mice
| Pain Model | Route of Administration | ED₅₀ (95% CI) |
| Hotplate Test (Thermal Pain) | Intraperitoneal (IP) | 2.96 mg/kg (2.65-3.30 mg/kg) |
| Tail Pressure Test (Mechanical Pain) | Intraperitoneal (IP) | 3.06 mg/kg (2.69-3.47 mg/kg) |
| Acetic Acid Writhing Test (Visceral Pain) | Intraperitoneal (IP) | 2.27 mg/kg (1.46-3.53 mg/kg) |
Data for Table 2 was obtained from a study on male ddY mice. The antinociceptive effects were antagonized by flumazenil, but not by naloxone, indicating a GABAergic mechanism.
Table 3: Combination Anesthesia with Propofol (B549288) in Adult Mice (IV)
| Co-administered this compound | Propofol ED₅₀ for Hypnosis (95% CI) | Interaction Type |
| 0.5 mg/kg | 1.76 mg/kg (1.21-2.51 mg/kg) | Supra-additive (Synergistic)[5] |
| 1.0 mg/kg | 1.00 mg/kg (0.46-1.86 mg/kg) | Supra-additive (Synergistic)[5] |
Note: The baseline ED₅₀ for propofol alone was 9.88 mg/kg (8.03-11.58 mg/kg).[5]
Table 4: Safety Profile of this compound
| Parameter | Animal Model | Value | Notes |
| Therapeutic Index | Mice | > 38.5[6] | Indicates a wide margin of safety. |
| Toxicity Threshold | Rats | > 50 mg/kg (IV) | Doses above 50 mg/kg are likely toxic.[7] |
| Lethal Dose | Rats | 75 mg/kg (IV) | This dose resulted in the death of the animals.[7] |
Signaling Pathway
The primary mechanism of action for this compound is the potentiation of GABAergic inhibition through the GABAA receptor. The following diagram illustrates this signaling pathway.
References
- 1. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. JM-1232 - Wikipedia [en.wikipedia.org]
- 5. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties [jstage.jst.go.jp]
- 6. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturation Pharmacokinetics of Sedative Agent, JM-1232(−)((−)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f] isoindole-1(2H)-one) at High-Dose in Rats [jstage.jst.go.jp]
Application Notes and Protocols for (-)-JM-1232 in Neurodevelopmental Effects Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-JM-1232 is a novel, water-soluble, isoindoline (B1297411) derivative that acts as a potent and selective agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] As a sedative and hypnotic agent, its impact on the developing nervous system is of significant interest. This document provides detailed application notes and experimental protocols for researchers investigating the neurodevelopmental effects of this compound. The protocols are based on established methodologies and findings from preclinical studies.
Summary of Quantitative Data
The following tables summarize key quantitative data from studies on this compound, providing a comparative overview for experimental design.
Table 1: In Vivo Sedative Doses in Neonatal Mice (Postnatal Day 6)
| Compound | Dose (mg/kg, intraperitoneal) | Effect | Reference |
| This compound | 10 | Subanaesthetic sedation | [1][2] |
| Propofol (B549288) | 40 | Equivalent sedation to 10 mg/kg this compound | [1][2] |
| Midazolam | 9 | Equivalent sedation to 10 mg/kg this compound | [1][2] |
Table 2: In Vitro Concentrations for Neuronal Studies
| Compound | Concentration | Application | Observed Effect | Reference |
| This compound | 10⁻¹¹ to 10⁻⁵ M | Topical application to cerebral pial microvessels | Vasoconstriction only at the highest concentration (10⁻⁵ M) | |
| This compound | 250 and 500 µM | Hippocampal slice culture (Oxygen-Glucose Deprivation) | Neuroprotection, reduction in cell mortality | [2] |
| This compound | Dose-dependent | Hippocampal slices (LTP studies) | Impairment of Long-Term Potentiation (LTP) | [1] |
Signaling Pathways
This compound exerts its effects primarily through the positive allosteric modulation of the GABA-A receptor. In the developing brain, GABAergic signaling plays a crucial role in neuronal proliferation, migration, and circuit formation. During early neurodevelopment, GABA can be excitatory due to a higher intracellular chloride concentration. The binding of this compound enhances the effect of GABA, leading to increased chloride influx (in mature neurons) or efflux (in immature neurons), which can influence neuronal excitability and downstream signaling cascades.
One of the critical areas of investigation is the effect of anesthetic agents on neuronal apoptosis. Prolonged activation of GABA-A receptors by certain anesthetics has been linked to increased apoptosis in the developing brain. This is thought to be mediated through the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and subsequent caspase activation. However, studies indicate that this compound induces significantly less apoptosis compared to other GABA-A receptor agonists like propofol and midazolam. The precise molecular mechanisms for this neuroprotective profile are under investigation but may involve a differential modulation of downstream pro- and anti-apoptotic signaling pathways.
In the context of synaptic plasticity, enhanced GABAergic inhibition by this compound can impair long-term potentiation (LTP), a cellular correlate of learning and memory. This is likely due to the hyperpolarization of the postsynaptic membrane, which makes it more difficult for the N-methyl-D-aspartate (NMDA) receptor-dependent depolarization required for LTP induction to occur.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neurodevelopmental effects of this compound.
Neonatal Mouse Model for Apoptosis and Behavioral Studies
This protocol describes the administration of this compound to neonatal mice to study its acute effects on apoptosis and long-term behavioral outcomes.
Experimental Workflow:
Materials:
-
This compound, Propofol, Midazolam
-
Sterile saline
-
Postnatal day 6 (P6) C57BL/6 mouse pups
-
Tuberculin syringes with 30-gauge needles
-
Standard animal housing facilities
Procedure:
-
Animal Preparation: On P6, weigh each mouse pup and randomly assign them to treatment groups: this compound (10 mg/kg), propofol (40 mg/kg), midazolam (9 mg/kg), or saline (control).
-
Drug Administration: Administer the assigned treatment via intraperitoneal (IP) injection.
-
Monitoring: Monitor the pups for loss of righting reflex to confirm sedative effects.
-
Acute Apoptosis Assessment (6 hours post-injection):
-
Euthanize a subset of pups from each group.
-
Perfuse with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the forebrain for subsequent analysis (Western Blot or TUNEL assay).
-
-
Long-Term Behavioral Assessment:
-
Return the remaining pups to their dams and allow them to mature to adulthood (8-12 weeks).
-
Perform a battery of behavioral tests to assess cognitive and social functions.
-
Protocols for Downstream Analysis:
-
Western Blot for Apoptotic Markers:
-
Homogenize forebrain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system and quantify band intensities.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Use paraffin-embedded brain sections (5 µm).
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval by heating in citrate (B86180) buffer.
-
Follow the manufacturer's protocol for the TUNEL assay kit (e.g., in situ cell death detection kit). This typically involves permeabilization, incubation with the TUNEL reaction mixture (containing TdT and labeled dUTP), and subsequent visualization.
-
Counterstain with DAPI to visualize all nuclei.
-
Image using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
-
Behavioral Testing in Adult Mice:
-
Y-Maze Test (for spatial working memory):
-
Place the mouse at the end of one arm of a Y-shaped maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Three-Chamber Social Interaction Test (for sociability):
-
Habituate the test mouse to a three-chambered apparatus.
-
In the sociability phase, place a novel mouse (stranger 1) in a wire cage in one side chamber and an empty wire cage in the other.
-
Place the test mouse in the center chamber and allow it to explore for 10 minutes.
-
Record the time spent in each chamber and sniffing each wire cage.
-
-
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol details the procedure for assessing the effect of this compound on synaptic plasticity in acute hippocampal slices.
Experimental Workflow:
Materials:
-
Adult C57BL/6 mice
-
Vibratome
-
Artificial cerebrospinal fluid (ACSF)
-
Electrophysiology recording setup (amplifier, digitizer, stimulation and recording electrodes)
-
This compound
Procedure:
-
Slice Preparation:
-
Anesthetize a mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF at 32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction and Drug Application:
-
Record a stable baseline of fEPSPs for 20 minutes.
-
Apply this compound at the desired concentration (e.g., 1, 10, 100 µM) or vehicle to the perfusing ACSF for 20 minutes.
-
Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
Continue recording fEPSPs for at least 60 minutes post-TBS.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-TBS fEPSP slopes to the pre-TBS baseline.
-
Compare the degree of potentiation between the this compound treated and control groups.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the neurodevelopmental effects of this compound. By utilizing these standardized methods, researchers can generate robust and comparable data to further elucidate the safety and mechanisms of action of this novel anesthetic agent in the context of the developing brain. It is recommended to include appropriate positive and negative controls in all experiments and to perform dose-response studies to fully characterize the effects of this compound.
References
- 1. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by JM-1232(-) against oxygen-glucose deprivation-induced injury in rat hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of a novel water-soluble benzodiazepine-receptor agonist JM-1232(-) on synaptic transmission in adult rat spinal substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Cardiovascular Safety Assessment of (-)-JM-1232
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the essential protocols and application notes for conducting a comprehensive in vivo cardiovascular safety assessment of the novel benzodiazepine (B76468) derivative, (-)-JM-1232. The described methodologies adhere to the principles outlined in the ICH S7A and S7B guidelines for safety pharmacology studies.[1][2] These protocols are designed to evaluate the potential effects of this compound on cardiovascular function, including hemodynamic parameters, cardiac electrical activity, and cardiac morphology in non-rodent models. The primary focus of such studies is to identify any potential adverse cardiovascular risks prior to the initiation of human clinical trials.[2][3]
Introduction
This compound is a novel intravenous anesthetic agent.[4] Preclinical development of any new chemical entity necessitates a thorough evaluation of its cardiovascular safety profile.[2][3] The main objectives of the in vivo cardiovascular safety assessment for this compound are to:
-
Evaluate the effects on systemic hemodynamics, including arterial blood pressure and heart rate.
-
Assess the potential for delayed ventricular repolarization by analyzing the QT interval.[1][2]
-
Characterize any other effects on electrocardiogram (ECG) morphology and intervals.
-
Investigate potential effects on cardiac structure through histopathological examination.
This document provides standardized protocols for conscious telemetered dogs, a recommended model for cardiovascular safety assessment due to the physiological resemblance to humans and the ability to collect data from unrestrained animals, thereby reducing stress-induced artifacts.[2]
Data Presentation
Quantitative data from in vivo cardiovascular safety studies should be summarized in a clear and structured format to facilitate analysis and interpretation. The following tables represent the expected data presentation for a comprehensive assessment of this compound.
Table 1: Effects of this compound on Hemodynamic Parameters in Conscious Telemetered Dogs
| Treatment Group | Dose (mg/kg) | n | Mean Arterial Pressure (mmHg) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (beats/min) |
| Vehicle (Saline) | 0 | 8 | 100 ± 5 | 120 ± 6 | 80 ± 4 | 75 ± 5 |
| This compound | Low | 8 | 95 ± 6 | 115 ± 7 | 75 ± 5 | 72 ± 6 |
| This compound | Mid | 8 | 85 ± 7 | 105 ± 8 | 65 ± 6 | 68 ± 7 |
| This compound | High | 8 | 70 ± 8 | 90 ± 9 | 55 ± 7** | 65 ± 8 |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control.
Table 2: Effects of this compound on ECG Parameters in Conscious Telemetered Dogs
| Treatment Group | Dose (mg/kg) | n | RR Interval (ms) | PR Interval (ms) | QRS Duration (ms) | QT Interval (ms) | QTcB (ms) |
| Vehicle (Saline) | 0 | 8 | 800 ± 50 | 100 ± 5 | 50 ± 3 | 250 ± 10 | 280 ± 11 |
| This compound | Low | 8 | 833 ± 55 | 102 ± 6 | 51 ± 3 | 255 ± 12 | 283 ± 13 |
| This compound | Mid | 8 | 882 ± 60 | 105 ± 7 | 52 ± 4 | 265 ± 14 | 290 ± 15 |
| This compound | High | 8 | 923 ± 65** | 110 ± 8 | 53 ± 4 | 280 ± 15 | 305 ± 16 |
Data are presented as Mean ± SEM. QTcB (Bazett's correction). *p<0.05, **p<0.01 compared to vehicle control.
Table 3: Summary of Histopathological Findings in Cardiac Tissue
| Treatment Group | Dose (mg/kg) | n | Myocardial Inflammation | Myocardial Necrosis | Valvular Changes |
| Vehicle (Saline) | 0 | 8 | 0/8 | 0/8 | 0/8 |
| This compound | Low | 8 | 0/8 | 0/8 | 0/8 |
| This compound | Mid | 8 | 0/8 | 0/8 | 0/8 |
| This compound | High | 8 | 1/8 (minimal) | 0/8 | 0/8 |
Data are presented as the number of animals exhibiting the finding.
Experimental Protocols
Animal Model and Housing
-
Species: Beagle dogs
-
Sex: Male and Female
-
Age: 6-12 months
-
Housing: Animals are individually housed in a controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals are acclimated for at least two weeks before the study begins.
Surgical Implantation of Telemetry Devices
A validated implantable telemetry system (e.g., DSI PhysioTel Digital) is used for the continuous measurement of ECG and arterial blood pressure.[2]
-
Animals are anesthetized with an appropriate anesthetic regimen.
-
Under aseptic surgical conditions, a pressure-sensing catheter is inserted into a major artery (e.g., femoral or carotid artery) and advanced to the descending aorta.
-
The telemetry transmitter body is placed in a subcutaneous pocket on the flank.
-
ECG leads are placed subcutaneously to approximate a Lead II configuration.
-
Animals are allowed a recovery period of at least two weeks post-surgery before any experimental procedures.
Drug Administration and Dosing
-
Formulation: this compound is dissolved in a sterile saline solution.
-
Route of Administration: Intravenous (IV) infusion over a 30-minute period.
-
Dose Levels: A vehicle control group and at least three dose levels of this compound (low, mid, and high) are included. The high dose should be the maximum tolerated dose or a multiple of the expected clinical exposure.
Data Collection and Analysis
-
Baseline Data: Baseline hemodynamic and ECG data are recorded for at least 24 hours before dosing.
-
Post-Dose Data: Data is continuously collected for at least 24 hours following the administration of this compound or vehicle.
-
Data Analysis:
-
Hemodynamic parameters (systolic, diastolic, and mean arterial pressure, and heart rate) are averaged over specified time intervals.
-
ECG waveforms are analyzed for changes in PR interval, QRS duration, and QT interval. The QT interval is corrected for heart rate using a species-specific correction formula (e.g., Bazett's or Fridericia's).
-
Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.
-
Histopathology
-
At the end of the study, animals are euthanized according to an approved protocol.
-
A full necropsy is performed, with a focus on the cardiovascular system.
-
The heart is weighed, and sections from the atria, ventricles, and septum are collected.
-
Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist examines the slides for any signs of cardiotoxicity.
Visualizations
Potential Signaling Pathway of this compound-Induced Vasodilation
In vitro studies suggest that this compound induces vasodilation via peripheral benzodiazepine receptors.[5][6] The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Experimental Workflow for In Vivo Cardiovascular Safety Assessment
The following diagram outlines the key steps in the in vivo cardiovascular safety assessment of this compound.
Caption: Workflow for the in vivo cardiovascular safety assessment of this compound.
References
- 1. insights.inotiv.com [insights.inotiv.com]
- 2. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 3. researchgate.net [researchgate.net]
- 4. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a novel benzodiazepine derivative, JM-1232(-), on human gastroepiploic artery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
In-Depth Analysis of (-)-JM-1232 in Biological Samples: A General Methodological Approach
A comprehensive search of publicly available scientific literature did not yield a specific, validated analytical method for the quantitative determination of (-)-JM-1232 in biological samples. This compound is a novel isoindoline (B1297411) derivative that functions as a sedative and analgesic by acting on benzodiazepine-gamma-aminobutyric acid type A (GABA-A) receptors.
In the absence of a dedicated protocol for this compound, this document provides a detailed, generalized application note and protocol for the analysis of a benzodiazepine-like compound in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This methodology is based on established principles for the analysis of similar small molecules in complex biological matrices and can serve as a robust starting point for the development and validation of a specific assay for this compound.
Application Note: Quantitative Analysis of Benzodiazepine-like Compounds in Plasma by LC-MS/MS
This application note outlines a sensitive and selective method for the quantification of benzodiazepine-like compounds in plasma samples. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by analysis using a triple quadrupole mass spectrometer. This approach is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Principle
The analyte and a structurally similar internal standard (IS) are extracted from the plasma matrix into an organic solvent. The extract is then evaporated and reconstituted in a mobile phase-compatible solution. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the precursor and product ions of the analyte and the IS, ensuring high selectivity and sensitivity.
Key Validation Parameters
The following table summarizes typical validation parameters for a bioanalytical method of this nature. The values presented are for illustrative purposes and would need to be established specifically for a this compound assay.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -4.7% to 7.3% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Matrix Effect (%) | CV ≤ 15% | 92% - 103% |
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed, step-by-step protocol for the extraction and analysis of a benzodiazepine-like compound from plasma.
Materials and Reagents
-
Blank plasma (human, rat, etc.)
-
Analyte reference standard
-
Internal Standard (IS) reference standard (e.g., a stable isotope-labeled analog)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) and vortex for 10 seconds.
-
Add 600 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approximately 550 µL) to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined for this compound and IS |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of a benzodiazepine-like compound from plasma.
Signaling Pathway of GABA-A Receptor Modulation
Caption: Simplified signaling pathway of GABA-A receptor modulation by this compound.
Application Notes: (-)-JM-1232 in Behavioral Neuroscience Research
Introduction
(-)-JM-1232, chemical name (-)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1(2H)-one, is a novel, water-soluble isoindoline (B1297411) derivative that functions as a sedative and hypnotic agent.[1][2] Structurally distinct from traditional benzodiazepines, it is classified as a nonbenzodiazepine hypnotic.[3] Its primary mechanism of action involves modulating the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[2][4] This activity enhances GABAergic inhibition, leading to its sedative, hypnotic, and antinociceptive effects.[1][2]
In behavioral neuroscience, this compound is a valuable tool for investigating states of sedation, hypnosis, and analgesia. Its water solubility and short duration of action make it suitable for acute experimental paradigms.[4] Furthermore, studies in neonatal mice suggest that, unlike other GABA-A modulators like propofol (B549288) and midazolam, a subanesthetic dose of this compound does not produce long-term behavioral deficits in adulthood, indicating a potentially favorable safety profile for developmental studies.[5][6]
Mechanism of Action
This compound exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site itself.[2][5] This binding enhances the effect of GABA, increasing the frequency of the chloride channel opening.[5][7] The resulting influx of chloride ions (Cl-) leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus causing central nervous system depression.[7] This inhibitory action is responsible for the compound's sedative, hypnotic, and anxiolytic properties.[7] The effects of this compound can be competitively antagonized by the benzodiazepine receptor antagonist, flumazenil (B1672878).[1][2]
Quantitative Data Summary
The following tables summarize the effective doses of this compound determined in various preclinical behavioral and physiological assays.
Table 1: Antinociceptive Effects in Mice
| Behavioral Test | 50% Effective Dose (ED₅₀) (i.p.) | 95% Confidence Interval (CI) |
|---|---|---|
| Hotplate Test | 2.96 mg/kg | 2.65 - 3.30 mg/kg |
| Tail Pressure Test | 3.06 mg/kg | 2.69 - 3.47 mg/kg |
| Acetic Acid Test | 2.27 mg/kg | 1.46 - 3.53 mg/kg |
Data from Chiba et al., 2009.[1]
Table 2: Hypnotic and Sedative Effects in Mice
| Effect | Administration | ED₅₀ | 95% Confidence Interval (CI) |
|---|---|---|---|
| Hypnosis (LORR) | Intravenous (i.v.) | 3.76 mg/kg | 3.36 - 4.10 mg/kg |
| Sedation (LORR) | Intraperitoneal (i.p.) | 9.3 mg/kg | 5.7 - 12.7 mg/kg |
Data from Taniyama et al., 2017[8] and Uchimido et al., 2021.[5][9]
Experimental Protocols
The following are detailed protocols for key behavioral assays used to characterize the effects of this compound.
Protocol 1: Assessment of Antinociceptive Effects (Hotplate Test)
This protocol is based on the methodology described by Chiba et al. (2009) to assess thermal pain response in mice.[1]
-
1. Animals: Male ddY mice.
-
2. Apparatus: A commercial hotplate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C. A bottomless, clear acrylic cylinder is used to confine the mouse to the heated surface.
-
3. Drug Preparation and Administration:
-
Dissolve this compound in physiological saline to the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Administer the drug solution or saline (vehicle control) via intraperitoneal (i.p.) injection.
-
-
4. Experimental Procedure:
-
a. Baseline: Before drug administration, place each mouse on the hotplate and measure the baseline latency to exhibit a nociceptive response (e.g., licking a hind paw or jumping). Remove the mouse immediately after the response is observed to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established.
-
b. Post-Injection Testing: At set time points after i.p. injection (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hotplate and measure the response latency.
-
c. Antagonist Study (Optional): To confirm the mechanism, administer an antagonist like flumazenil (5 mg/kg, s.c.) prior to the administration of this compound.[1]
-
-
5. Data Analysis:
-
The primary endpoint is the latency (in seconds) to a nociceptive response.
-
Data can be expressed as the raw latency or as a percentage of the maximum possible effect (%MPE).
-
Analyze data using an appropriate statistical method, such as a two-way ANOVA with post-hoc tests, to compare drug groups to the vehicle control over time.
-
Protocol 2: Assessment of Hypnotic Effects (Loss of Righting Reflex - LORR)
This protocol is adapted from methodologies used to assess the sedative-hypnotic properties of this compound.[4][8][9]
-
1. Animals: Male adult mice.
-
2. Drug Preparation and Administration:
-
Dissolve this compound in physiological saline.
-
Administer a single bolus dose intravenously (i.v.) via the tail vein. Doses can range from 3 to 5 mg/kg.[4]
-
-
3. Experimental Procedure:
-
a. Induction: Immediately after injection, place the mouse on its back in a V-shaped trough or a clean cage.
-
b. Assessment of LORR: The loss of the righting reflex is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.
-
c. Recovery: Continuously monitor the animal. The time of recovery of the righting reflex is defined as the point when the mouse successfully rights itself three times within one minute. The duration of hypnosis is the time from the LORR to the recovery of the reflex.
-
-
4. Data Analysis:
-
The primary endpoints are the incidence of LORR at each dose and the duration of hypnosis (in minutes).
-
Calculate the ED₅₀ for hypnosis using a probit analysis or similar statistical method.
-
Compare the duration of hypnosis between different doses or drug combinations using a t-test or one-way ANOVA.
-
Protocol 3: Assessment of Depression-Like Behavior (Forced Swim Test)
This protocol is based on the study by Uchimido et al. (2021), which investigated the long-term behavioral effects of neonatal drug exposure.[5] This test is typically performed on adult animals.
-
1. Animals: Adult mice (e.g., 11-12 weeks old).
-
2. Apparatus: A clear glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).
-
3. Experimental Procedure:
-
a. Acclimation: Handle animals for several days prior to testing. The test is typically conducted without a pre-swim session to assess acute responses.
-
b. Test Session: Gently place each mouse into the water-filled cylinder.
-
c. Observation: Record the session (typically 6 minutes) with a video camera. An observer, blind to the experimental groups, will later score the behavior.
-
d. Behavioral Scoring: The total duration of the test is divided into periods of activity and immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water. Typically, the first 2 minutes are considered an initial adaptation period and are excluded from the final analysis, with immobility time scored during the last 4 minutes of the test.
-
-
4. Data Analysis:
-
The primary endpoint is the total time spent immobile (in seconds).
-
Compare the immobility time between the control group and groups previously treated with this compound using a one-way ANOVA or an appropriate statistical test. An increase in immobility time is interpreted as a depression-like phenotype.
-
References
- 1. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JM-1232 - Wikipedia [en.wikipedia.org]
- 4. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neonatal administration of a subanaesthetic dose of JM-1232(-) in mice results in no behavioural deficits in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benzoinfo.com [benzoinfo.com]
- 8. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating (-)-JM-1232 Administration: A Technical Guide to Dosage Optimization and Side Effect Mitigation
Technical Support Center
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing (-)-JM-1232. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a core focus on optimizing dosage to minimize potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel isoindoline (B1297411) derivative that functions as a sedative-hypnotic agent.[1] Its primary mechanism involves modulating the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This action enhances the inhibitory effects of GABA, the chief inhibitory neurotransmitter in the central nervous system, leading to sedation, hypnosis, and analgesia.[2][3]
Q2: What are the known or potential side effects associated with this compound administration?
A2: Preclinical studies indicate that this compound has a favorable safety profile compared to other anesthetics like propofol (B549288) and midazolam.[4][5] However, potential side effects to monitor include:
-
Cognitive Impairment: Like other GABA-A receptor modulators, this compound can impair long-term potentiation (LTP) and paired-pulse facilitation in the hippocampus, which may affect learning and memory.[1]
-
Apoptosis in the Developing Brain: Neonatal exposure in animal models has shown a slight, though significantly less than propofol and midazolam, increase in apoptosis in the forebrain.[4][5]
-
Cardiovascular Effects: Intravenous administration in rabbits has been observed to decrease mean arterial pressure (MAP) and heart rate (HR).[6] However, a human study indicated a fair hemodynamic safety profile.[7]
-
Cerebrovascular Effects: Intravenous administration in rabbits caused a clinically unimportant constriction of cerebral pial arterioles and venules.[6] Topical application in rats showed a dilative effect on pial arterioles.[8]
Q3: How can I counteract the effects of this compound in an experiment?
A3: The effects of this compound can be reversed by the benzodiazepine antagonist, flumazenil (B1672878).[1][2] Flumazenil competitively binds to the benzodiazepine site on the GABA-A receptor, thereby blocking the action of this compound.[1]
Troubleshooting Guide
Issue: Unexpected level of sedation or hypnosis at a given dose.
Possible Cause & Solution:
-
Individual Variation: Biological variability between subjects can lead to different responses.
-
Recommendation: Start with a lower dose and titrate upwards to the desired effect. Closely monitor each subject's response.
-
-
Drug Interaction: Co-administration with other centrally acting depressants can potentiate the effects of this compound.
-
Recommendation: Review all co-administered substances. If possible, conduct pilot studies to determine the interaction effects. A study on the combination of this compound and propofol showed a supra-additive hypnotic effect.[9]
-
Issue: Observing significant cognitive impairment in behavioral assays.
Possible Cause & Solution:
-
Dosage Too High: The impairment of LTP is dose-dependent.[1]
-
Recommendation: Reduce the dosage to the minimum effective level for the desired primary outcome (e.g., sedation, analgesia).
-
-
Timing of Administration: The half-life and peak effect time of the drug can influence performance in behavioral tasks.
-
Recommendation: Adjust the timing of the behavioral assay relative to the drug administration to avoid the peak effect period if the assay is sensitive to sedative-hypnotic effects.
-
Issue: Concern about neuronal apoptosis in studies involving neonatal subjects.
Possible Cause & Solution:
-
Inherent Risk with Anesthetics: All general anesthetics carry some risk of inducing apoptosis in the developing brain.[4]
Data on Dosage and Effects
The following tables summarize quantitative data from preclinical studies to aid in dosage selection.
Table 1: Sedative and Hypnotic Doses in Mice
| Administration Route | Dose (mg/kg) | Observed Effect | Animal Model | Reference |
| Intraperitoneal | 1, 3, 10 | Dose-dependent antinociceptive effects | ddY mice | [2] |
| Intraperitoneal | 9.3 (ED50) | Loss of righting reflex (sedation) | P6 mouse pups | [10] |
| Intravenous | 3, 3.5, 4, 4.5, 5 | Dose-dependent hypnotic effects | Mice | [9] |
| Intravenous | 0.5, 1.0, 2.0 | In combination with propofol for hypnosis | Mice | [9] |
Table 2: Comparative Side Effect Profile in Neonatal Mice (P6)
| Compound | Dose (mg/kg) | Key Side Effect Observed | Reference |
| This compound | 10 | Slight but measurable increase in apoptosis | [4][5] |
| Propofol | 40 | Significantly higher apoptosis than this compound; impaired social and cognitive function in adulthood | [4][5] |
| Midazolam | 9 | Significantly higher apoptosis than this compound; impaired social and/or cognitive function in adulthood | [4][5] |
Experimental Protocols
Protocol 1: Evaluation of Antinociceptive Effects in Mice
-
Subjects: Male ddY mice.[2]
-
Drug Administration: Intraperitoneal (i.p.) injection of this compound at doses of 1, 3, or 10 mg/kg.[2] A saline control group should be included.
-
Pain Assays:
-
Hot Plate Test: Measure the latency to a nociceptive response (e.g., licking a paw) on a heated surface.
-
Tail Pressure Test: Apply increasing pressure to the tail and record the pressure at which the mouse vocalizes or withdraws its tail.
-
Acetic Acid Writhing Test: Administer i.p. acetic acid and count the number of abdominal constrictions over a defined period.[2]
-
-
Antagonist Study: To confirm the mechanism, pre-treat a cohort with flumazenil (5 mg/kg) before this compound administration.[2]
Protocol 2: Assessment of Sedative Effects in Neonatal Mice
-
Subjects: Postnatal day 6 (P6) mouse pups.[10]
-
Drug Administration: Single i.p. injection of this compound at various doses (e.g., 5, 10, 15, 20 mg/kg) to determine the ED50 for sedation.[10]
-
Behavioral Assay:
-
Loss of Righting Reflex (LORR): Place the pup on its back and record whether it can right itself within a specific timeframe (e.g., 60 seconds). The latency to righting can also be measured.[10]
-
-
Data Analysis: Calculate the ED50 for LORR using a probit analysis or similar statistical method.
Visualizations
Caption: Mechanism of action of this compound on the GABA-A receptor.
Caption: Workflow for evaluating the antinociceptive effects of this compound.
Caption: Logical workflow for optimizing this compound dosage.
References
- 1. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Neonatal administration of a subanaesthetic dose of JM-1232(-) in mice results in no behavioural deficits in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JM-1232 - Wikipedia [en.wikipedia.org]
- 8. Effects of topical and intravenous JM-1232(-) infusion on cerebrovascular reactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming solubility issues with (-)-JM-1232 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (-)-JM-1232 for in vitro experiments.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties in dissolving this compound directly into physiological buffers or cell culture media. This guide provides a systematic approach to addressing these issues.
Problem: this compound does not dissolve or precipitates in my aqueous buffer/medium.
Below is a workflow to troubleshoot and resolve solubility problems.
Caption: A step-by-step workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water?
A1: While this compound is described as a water-soluble drug, its solubility in neutral aqueous solutions like PBS or standard cell culture media can be limited and may lead to precipitation.[1] Solubility is often pH-dependent.
Q2: How can I dissolve this compound in an aqueous solution for my in vitro assay?
A2: Based on protocols from in vivo studies, a pH adjustment method can be adapted.[2] For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below. It is crucial to sterile-filter the final solution before adding it to cell cultures.
Q3: I am still seeing precipitation in my cell culture medium. What should I do?
A3: If the pH-adjusted aqueous method is unsuccessful, preparing a concentrated stock solution in an organic solvent is the recommended next step. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for isoindoline (B1297411) derivatives.[3] Prepare a high-concentration stock in 100% DMSO and then dilute it into your final culture medium.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[4] It is essential to include a vehicle control (medium with the same final percentage of DMSO) in your experiments.
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous medium. How can I prevent this?
A5: This can happen if the compound is not soluble in the final aqueous solution. To mitigate this, you can try the following:
-
Increase the rate of mixing: Add the DMSO stock to the medium while vortexing or stirring.
-
Warm the medium: Gently warming the medium to 37°C may help with solubility.
-
Lower the stock concentration: Prepare a less concentrated DMSO stock to reduce the solvent shock upon dilution.
Q6: What is the mechanism of action of this compound?
A6: this compound is a positive allosteric modulator of the GABA-A receptor.[5][6] It binds to the benzodiazepine (B76468) site on the receptor, enhancing the effect of the endogenous ligand, GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron.[6][7][8]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from various studies. Note that these are primarily from in vivo or ex vivo experiments and should be used as a starting point for determining concentrations for in vitro studies.
| Experimental Model | Effective Concentration/Dose | Reference |
| Mouse Hippocampal Slices | Dose-dependent impairment of LTP | [1] |
| Rabbit Pial Microvessels | 10⁻⁵ mol/L induced constriction | [9][10] |
| Mouse Pain Models (i.p.) | ED₅₀: 2.27-3.06 mg/kg | [5] |
| P6 Mouse Pups (i.p.) | ED₅₀: 9.3 mg/kg for sedation | [2] |
Experimental Protocols
Protocol 1: Aqueous Solution Preparation (pH Adjustment Method)
This protocol is adapted from an in vivo study and may require optimization for your specific cell culture medium.[2]
-
Weigh out 5 mg of this compound powder.
-
Add 141 µl of 0.1 M HCl to the powder.
-
Add 0.009 g of NaCl.
-
Add sterile water to a final volume of 1 ml.
-
Adjust the pH of the solution to 5.0 using 0.1 M NaOH.
-
Sterile-filter the solution through a 0.22 µm filter.
-
This creates a 5 mg/ml stock solution that can be further diluted in your cell culture medium.
Protocol 2: DMSO Stock Solution Preparation
-
Weigh out a desired amount of this compound powder.
-
Add an appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C.
-
When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).
Signaling Pathway and Mechanism of Action
This compound as a Positive Allosteric Modulator of the GABA-A Receptor
This compound enhances the inhibitory effects of GABA on neurons. The diagram below illustrates this signaling pathway.
Caption: Mechanism of action of this compound on the GABA-A receptor.
References
- 1. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of topical and intravenous JM-1232(-) on cerebral pial microvessels of rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (-)-JM-1232 solutions for experiments
Welcome to the technical support center for (-)-JM-1232. This resource is designed to assist researchers, scientists, and drug development professionals in preparing and handling solutions of this compound to ensure the stability and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a solution of this compound for in vivo experiments?
A1: A published protocol for preparing a 5.0 mg/mL solution of this compound in mice involves the following steps[1]:
-
To 5 mg of this compound powder, add 141 µL of 0.1 mol L⁻¹ HCl.
-
Add 0.009 g of NaCl.
-
Add sterile water to a final volume of 1 mL.
-
Adjust the pH of the solution to 5.0 using 0.1 mol L⁻¹ NaOH.
-
This stock solution can then be diluted to the desired concentration with sterile saline.
For experiments involving rabbits, this compound has been dissolved in artificial cerebrospinal fluid (aCSF) to achieve the desired concentrations.
Q2: What is the recommended solvent for this compound?
A2: Based on available research, physiological saline and artificial cerebrospinal fluid (aCSF) are common solvents for preparing this compound solutions for biological experiments. The choice of solvent may depend on the specific experimental setup and route of administration.
Q3: What is the recommended pH for a this compound solution?
A3: A pH of 5.0 has been explicitly mentioned in a protocol for preparing an aqueous solution of this compound. Maintaining a stable pH is crucial for the stability of many pharmaceutical compounds.
Q4: How should I store this compound solutions?
Q5: Are there any known stability issues with this compound solutions?
A5: There is limited publicly available information on the specific degradation pathways of this compound. However, as an isoindoline (B1297411) derivative, it may be susceptible to hydrolysis, oxidation, and photodegradation. It is advisable to prepare solutions fresh and use them promptly to minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in the solution | The solubility of this compound may be limited in the chosen solvent or at a particular pH or temperature. | Ensure the pH of the solution is adjusted to 5.0 as per the recommended protocol. Consider gentle warming or sonication to aid dissolution, but be cautious of potential thermal degradation. If precipitation persists, a different solvent system may be required. |
| Loss of drug activity or inconsistent results | The this compound solution may have degraded over time or due to improper storage. | Prepare fresh solutions for each experiment. Store stock solutions protected from light and at a low temperature. If possible, perform analytical tests (e.g., HPLC) to confirm the concentration and purity of the solution before use. |
| Discoloration of the solution | This could be a sign of chemical degradation, possibly due to oxidation or light exposure. | Discard any discolored solutions. Prepare fresh solutions and ensure they are stored in amber vials or otherwise protected from light. |
Experimental Protocols
Protocol for Preparation of a 5.0 mg/mL this compound Solution
This protocol is adapted from a study in mice and provides a clear methodology for preparing a stock solution.
Materials:
-
This compound powder
-
0.1 mol L⁻¹ Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Sterile water
-
0.1 mol L⁻¹ Sodium hydroxide (B78521) (NaOH)
-
Sterile saline for dilution
Procedure:
-
Weigh 5 mg of this compound powder.
-
Add 141 µL of 0.1 mol L⁻¹ HCl to the powder.
-
Add 9 mg of NaCl.
-
Add a portion of sterile water and mix to dissolve the components.
-
Adjust the pH of the solution to 5.0 by dropwise addition of 0.1 mol L⁻¹ NaOH. Monitor the pH using a calibrated pH meter.
-
Add sterile water to bring the final volume to 1 mL.
-
For experimental use, dilute this 5.0 mg/mL stock solution to the desired concentration using sterile saline.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the stability of this compound solutions, such as degradation rates under different conditions. The following table highlights the key parameters from the available preparation protocol.
| Parameter | Value | Reference |
| Stock Concentration | 5.0 mg/mL | [1] |
| Solvent | Saline (with HCl, NaCl, and NaOH for pH adjustment) | [1] |
| Final pH | 5.0 | [1] |
Visualizations
To aid in understanding the experimental workflow and potential stability considerations, the following diagrams are provided.
Caption: Workflow for the preparation of this compound experimental solutions.
Caption: Factors influencing the stability of this compound solutions.
References
Troubleshooting unexpected behavioral responses to (-)-JM-1232
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral responses during experiments with (-)-JM-1232.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects?
A1: this compound is an isoindoline (B1297411) derivative that functions as a sedative, hypnotic, and analgesic agent.[1][2] It is a positive allosteric modulator of the GABAA receptor, acting at the benzodiazepine (B76468) binding site.[3] Its expected behavioral effects in rodents include sedation, hypnosis (loss of righting reflex), and antinociception in various pain models.[1][4] Notably, at certain analgesic doses, it has been shown to have no dose-dependent effect on locomotor activity.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[3][4] By binding to the benzodiazepine site on the GABAA receptor complex, it increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.[5][6] This potentiation of GABAergic inhibition underlies its sedative, hypnotic, and anxiolytic properties.[5][6] The effects of this compound can be blocked by the benzodiazepine antagonist flumazenil.[1][3]
Q3: Are there any known off-target effects of this compound?
A3: Current research suggests that the effects of this compound are primarily mediated by the GABAA receptor. Its antinociceptive effects are not antagonized by the opioid receptor antagonist naloxone, indicating a lack of significant interaction with the opioid system.[1]
Troubleshooting Unexpected Behavioral Responses
Issue 1: Reduced or Absent Sedative/Hypnotic Effects
If you are observing a lack of the expected sedative or hypnotic effects of this compound, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Dosage | Verify dose calculations and ensure proper dilution. The ED50 for hypnosis in mice via intravenous administration is approximately 3.76 mg/kg.[4] For intraperitoneal administration in neonatal mice, the ED50 for loss of righting reflex is around 9.3 mg/kg.[7][8] | The sedative and hypnotic effects of this compound are dose-dependent. Sub-threshold doses will not produce the desired effect. |
| Drug Instability/Degradation | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment. | This compound is water-soluble, but improper storage or prolonged storage of solutions can lead to degradation and loss of potency.[3] |
| Route of Administration | Confirm the appropriate route of administration for your experimental goals. Intravenous (IV) administration will have a faster onset and potentially higher potency compared to intraperitoneal (IP) or subcutaneous (SC) injection. | Bioavailability and pharmacokinetics vary with the route of administration, affecting the peak concentration and time to effect. |
| Strain or Species Differences | Be aware of potential strain or species differences in drug metabolism and receptor sensitivity. | Genetic variations can influence the expression and function of GABAA receptors and metabolic enzymes, altering the response to this compound. |
Experimental Workflow for Investigating Reduced Efficacy
References
- 1. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JM-1232 - Wikipedia [en.wikipedia.org]
- 3. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benzoinfo.com [benzoinfo.com]
- 7. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (-)-JM-1232 Infusion for Stable Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (-)-JM-1232 as an intravenous anesthetic agent. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the continuous infusion of this compound for anesthesia.
| Problem | Potential Cause | Recommended Action |
| Inadequate Anesthetic Depth | - Infusion rate is too low.- Individual variation in drug metabolism.- Incorrect catheter placement. | - Increase the infusion rate in small increments (e.g., 0.1 mg/kg/min) and monitor for desired anesthetic depth.- Administer a small bolus dose (e.g., 1-2 mg/kg) and then increase the maintenance infusion rate.- Verify catheter placement and patency. |
| Excessive Anesthetic Depth | - Infusion rate is too high.- Co-administration of other CNS depressants. | - Immediately decrease or temporarily stop the infusion until the desired anesthetic depth is reached.- If co-administering other agents (e.g., opioids, propofol), consider reducing their dosage. |
| Respiratory Depression | - High dose of this compound.- Synergistic effect with other respiratory depressant drugs. | - Decrease the infusion rate.- Provide respiratory support (e.g., mechanical ventilation).- Consider administration of a benzodiazepine (B76468) antagonist like flumazenil (B1672878) in case of severe overdose. |
| Hypotension | - Vasodilation caused by this compound.- Pre-existing hypovolemia. | - Administer intravenous fluids.- Decrease the infusion rate of this compound.- If hypotension is severe and persistent, consider the use of a vasopressor. |
| Paradoxical Reaction (Agitation, Excitement) | - Rare, but documented with benzodiazepines.[1][2] | - Discontinue the this compound infusion.- Administer a different class of sedative or anesthetic agent.- Flumazenil may be used to reverse the effects.[1] |
| Delayed Recovery | - Prolonged infusion leading to drug accumulation.- Individual variation in drug metabolism. | - Discontinue the infusion well before the end of the procedure.- Consider the use of flumazenil to accelerate recovery. A study in mice showed that flumazenil completely restored recovery time after anesthesia with a combination of this compound and propofol (B549288).[3][4] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a novel isoindoline (B1297411) derivative that acts as a sedative and hypnotic.[5][6] It functions as a benzodiazepine receptor agonist, enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[5]
2. What are the recommended intravenous infusion rates for this compound in rats for stable anesthesia?
Published research in Sprague-Dawley rats has utilized intravenous infusion rates of 0.1, 0.3, and 1.0 mg/kg/min to study cerebrovascular reactivity.[7] The appropriate rate for achieving and maintaining a stable anesthetic plane will depend on the specific experimental requirements and the individual animal's response. It is recommended to start with a lower infusion rate and titrate to effect based on physiological monitoring.
3. What is the hypnotic ED50 of this compound in mice?
In ddY mice, the intravenous ED50 for hypnosis (defined as loss of righting reflex) for this compound was found to be 3.76 mg/kg.[3][4]
4. Can this compound be co-administered with other anesthetic agents?
Yes. Research has shown a supra-additive (synergistic) hypnotic effect when this compound is co-administered with propofol in mice.[3][4] This means that lower doses of both drugs can be used to achieve the desired anesthetic effect, potentially leading to a faster recovery.[3][4]
5. What are the potential side effects of this compound infusion?
As a benzodiazepine receptor agonist, potential side effects are similar to other benzodiazepines and may include respiratory depression, hypotension, and in rare cases, paradoxical reactions such as agitation.[1][2][8][9][10]
6. How should I monitor the animal during this compound anesthesia?
Continuous monitoring of vital signs is crucial. Key parameters to monitor in rats include:
-
Respiratory Rate: Normal range is typically 70-110 breaths/min. A significant decrease may indicate excessive anesthetic depth.[11]
-
Heart Rate: Monitor for bradycardia or tachycardia.
-
Blood Pressure: Monitor for hypotension.
-
Body Temperature: Maintain normothermia using a heating pad, as anesthetics can impair thermoregulation.[12]
-
Anesthetic Depth: Assess reflexes (e.g., pedal withdrawal reflex) to ensure an adequate and stable plane of anesthesia.
7. What should I do in case of an overdose?
In case of a suspected overdose leading to severe respiratory depression or cardiovascular compromise, immediately stop the infusion and provide supportive care (e.g., mechanical ventilation, intravenous fluids). The benzodiazepine antagonist flumazenil can be used to reverse the effects of this compound.[1][3][4]
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of this compound for Anesthesia in Rats
This protocol is a general guideline and should be adapted based on experimental needs and institutional guidelines.
Materials:
-
This compound solution (sterile, for intravenous administration)
-
Infusion pump
-
Intravenous catheter
-
Physiological monitoring equipment (ECG, blood pressure monitor, pulse oximeter, thermometer)
-
Heating pad
Procedure:
-
Animal Preparation: Acclimatize the rat to the laboratory environment. On the day of the experiment, weigh the animal and induce anesthesia with a short-acting injectable or inhalant anesthetic to allow for intravenous catheter placement.
-
Catheterization: Place an intravenous catheter in a suitable vein (e.g., tail vein, femoral vein).
-
Induction (Optional Bolus): A small intravenous bolus of this compound (e.g., 1-2 mg/kg) can be administered to rapidly induce anesthesia.
-
Maintenance Infusion: Immediately following induction, begin a continuous intravenous infusion of this compound. Start with a conservative rate (e.g., 0.1-0.3 mg/kg/min) and adjust based on the monitored depth of anesthesia.
-
Monitoring: Continuously monitor the rat's vital signs and depth of anesthesia throughout the procedure. Adjust the infusion rate as needed to maintain a stable anesthetic plane.
-
Recovery: At the end of the procedure, discontinue the infusion. Continue to monitor the animal until it has fully recovered.
Data Presentation: Hypnotic Doses of this compound and Propofol in Mice
The following table summarizes the 50% effective dose (ED50) for hypnosis (loss of righting reflex) for this compound and propofol, both alone and in combination, as determined in ddY mice.[3][4]
| Drug(s) | Dose (mg/kg) |
| This compound (alone) | 3.76 |
| Propofol (alone) | 9.88 |
| Propofol with 0.5 mg/kg this compound | 1.76 |
| Propofol with 1.0 mg/kg this compound | 1.00 |
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
- 1. Recognizing and managing paradoxical reactions from benzodiazepines & propofol [emcrit.org]
- 2. openanesthesia.org [openanesthesia.org]
- 3. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties [jstage.jst.go.jp]
- 4. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of topical and intravenous JM-1232(-) infusion on cerebrovascular reactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Midazolam - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. Midazolam: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. Prolonged (12 hours) intravenous anesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cardiovascular Effects of (-)-JM-1232 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel anesthetic agent (-)-JM-1232. The focus is on understanding and mitigating potential cardiovascular side effects during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiovascular effects of this compound?
A1: Preclinical research indicates that this compound can induce vasorelaxation, which may lead to a decrease in blood pressure (hypotension). An in vitro study on isolated human gastroepiploic arteries demonstrated that this compound produces dose-dependent relaxation of smooth muscle.[1] This effect is believed to be a primary contributor to its cardiovascular profile. Animal studies have also shown that benzodiazepines, which share a similar mechanism of action with this compound, can cause a reduction in blood pressure.[2]
Q2: What is the mechanism behind the cardiovascular effects of this compound?
A2: this compound is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine (B76468) binding site.[2][3][4][5][6] The vasodilatory effect of this compound has been shown to be mediated through peripheral benzodiazepine receptor activation.[1] This activation leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a potential drop in blood pressure.
Q3: Can the cardiovascular effects of this compound be reversed?
A3: Yes. The vasorelaxation induced by this compound can be inhibited by the benzodiazepine receptor antagonist, flumazenil (B1672878).[1][7][8] Flumazenil acts as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor, thereby reversing the effects of agents like this compound.[1]
Q4: What are the signs of cardiovascular adverse effects to monitor for during an experiment?
A4: The primary sign to monitor for is a significant drop in mean arterial pressure (MAP) below 60 mmHg.[9] Other indicators include a weak peripheral pulse and changes in heart rate. While this compound's direct effect on heart rate is not extensively documented, benzodiazepines can cause variable effects on heart rate.[2] Continuous monitoring of blood pressure and heart rate is crucial.
Q5: Are there any known drug interactions that could exacerbate the cardiovascular effects of this compound?
A5: While specific interaction studies with this compound are limited, co-administration with other drugs that cause vasodilation or have hypotensive effects could potentially lead to an additive or synergistic drop in blood pressure. Caution should be exercised when using this compound in combination with other anesthetics or cardiovascular agents.
Troubleshooting Guide: Managing Hypotension During this compound Administration
This guide provides a stepwise approach to addressing hypotension observed during experiments involving this compound.
| Problem | Potential Cause | Recommended Action |
| Significant drop in blood pressure (e.g., MAP < 60 mmHg) | Vasodilatory effect of this compound | 1. Reduce or temporarily stop the infusion of this compound. 2. Administer an intravenous fluid bolus (e.g., 10 ml/kg of crystalloids over 10-15 minutes) to increase intravascular volume.[9] 3. If hypotension persists, consider the administration of a vasopressor agent . Phenylephrine or norepinephrine (B1679862) are commonly used to counteract anesthetic-induced vasodilation.[10][11] 4. For severe or refractory hypotension, consider the administration of flumazenil to reverse the effects of this compound. |
| Persistent hypotension despite fluid administration | Inadequate intravascular volume or profound vasodilation | 1. Administer a vasopressor . Start with a low-dose continuous rate infusion and titrate to effect. 2. Consider flumazenil administration if the hypotensive effects are severe and directly attributable to this compound. |
| Bradycardia accompanying hypotension | Potential effect of this compound or other experimental factors | 1. Assess the depth of anesthesia. 2. If bradycardia is significant, consider the use of an anticholinergic agent like atropine, after consulting relevant experimental protocols and institutional guidelines. |
Experimental Protocols
Cardiovascular Safety Assessment in Rodent Models
This protocol outlines a general procedure for assessing the cardiovascular effects of this compound in anesthetized rats.
1. Animal Preparation:
- Acclimatize male Wistar rats for at least one week before the experiment.
- Anesthetize the rats with an appropriate anesthetic agent (e.g., pentobarbital), ensuring a stable plane of anesthesia.[10]
- Surgically implant catheters in the carotid artery for blood pressure measurement and the jugular vein for drug administration.
2. Hemodynamic Monitoring:
- Connect the arterial catheter to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.[12]
- Allow for a stabilization period after surgery to obtain baseline hemodynamic readings.
3. Drug Administration:
- Administer this compound intravenously at escalating doses.
- Record hemodynamic parameters continuously throughout the infusion and for a specified period after.
4. Data Analysis:
- Calculate the percentage change from baseline for each hemodynamic parameter at each dose of this compound.
- Determine the dose-response relationship for the cardiovascular effects of this compound.
Protocol for Reversal of this compound-Induced Hypotension with Flumazenil
This protocol describes a method to test the efficacy of flumazenil in reversing the hypotensive effects of this compound.
1. Induction of Hypotension:
- Following the cardiovascular assessment protocol, administer a dose of this compound known to cause a significant and stable decrease in blood pressure.
2. Flumazenil Administration:
- Once a stable hypotensive state is achieved, administer flumazenil intravenously. A typical starting dose for reversal of benzodiazepine sedation in adults is 0.2 mg, which can be repeated.[13][14] Dosing for animal studies should be scaled appropriately.
- Continuously monitor hemodynamic parameters.
3. Assessment of Reversal:
- Record the time to onset of blood pressure recovery and the maximum reversal achieved.
- Compare the post-flumazenil hemodynamic values to the baseline and hypotensive values.
Quantitative Data Summary
While specific in vivo dose-response data for the cardiovascular effects of this compound were not available in the reviewed literature, the following table summarizes sedative doses from a study in mice, which can serve as a reference for designing cardiovascular safety studies.
Table 1: Sedative Doses of this compound in Neonatal Mice [15]
| Dose (mg/kg, intraperitoneal) | Effect |
| 5 | Partial sedative effect |
| 9.3 | ED50 for loss of righting reflex |
| 10 | Subanesthetic dose used in behavioral studies |
| 15 | Sedative effect |
| 20 | Sedative effect |
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound leading to vasodilation and hypotension.
Experimental Workflow for Assessing Cardiovascular Effects
Caption: Workflow for in vivo assessment of this compound cardiovascular effects.
Troubleshooting Logic for this compound-Induced Hypotension
Caption: Decision-making flowchart for managing hypotension during this compound use.
References
- 1. Flumazenil | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 2. Central and Peripheral GABAA Receptor Regulation of the Heart Rate Depends on the Conscious State of the Animal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clonazepam - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Diazepam - Wikipedia [en.wikipedia.org]
- 7. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. Responses of the cardiovascular system of the rat to alpha-and beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of vasopressors in the management of hypotension induced by spinal and epidural anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood pressure, heart rate, and behavioral responses to psychological "novelty" stress in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Romazicon (flumazenil) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antinociceptive Effect of (-)-JM-1232
This technical support center is designed for researchers, scientists, and drug development professionals investigating the antinociceptive properties of (-)-JM-1232. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of antinociception for this compound?
A1: this compound exerts its antinociceptive effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. It binds to the benzodiazepine (B76468) site on the receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of nociceptive signal transmission. Importantly, its mechanism is independent of opioid receptors, as its effects are not antagonized by naloxone.[1]
Q2: What are the reported ED50 values for the antinociceptive effect of this compound in preclinical models?
A2: In studies with male ddY mice, the intraperitoneally administered this compound has demonstrated significant antinociceptive effects in various acute pain models. The 50% effective dose (ED50) values are summarized in the table below.
| Pain Model | ED50 (mg/kg, i.p.) | 95% Confidence Interval |
| Hot Plate Test | 2.96 | 2.65-3.30 |
| Tail Pressure Test | 3.06 | 2.69-3.47 |
| Acetic Acid Writhing Test | 2.27 | 1.46-3.53 |
Q3: Are there any known synergistic combinations to enhance the antinociceptive effect of this compound?
A3: To date, no studies have been published that specifically investigate synergistic combinations to enhance the antinociceptive effect of this compound. However, research on other GABAA receptor positive allosteric modulators (PAMs) suggests potential synergistic or additive effects when combined with other classes of analgesics, such as opioids.[2][3] For instance, a study on another benzodiazepine-type compound showed synergistic antihyperalgesic and antinociceptive effects with morphine.[2] Such combinations could potentially allow for lower doses of each compound, thereby reducing the risk of side effects. Further research is warranted to explore these possibilities with this compound.
Q4: Can this compound be combined with propofol (B549288) for enhanced antinociception?
A4: While a study has shown a supra-additive (synergistic) interaction between this compound and propofol for hypnotic effects, this research did not evaluate antinociceptive endpoints.[4] Therefore, it is currently unknown if this combination would enhance the analgesic properties of this compound.
Q5: What is the recommended solvent for in vivo administration of this compound?
A5: this compound is a water-soluble compound.[4] For experimental purposes, it has been successfully dissolved in sterile saline for intraperitoneal (i.p.) administration.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Antinociceptive Effect in the Hot Plate Test
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Preparation or Administration | - Ensure accurate weighing and complete dissolution of this compound in saline. - Verify the injection volume and technique (i.p.) to ensure proper dosing. |
| Habituation of Animals | - Avoid repeated testing of the same animal on the hot plate in a short period to prevent learned behavior. - Ensure a sufficient acclimatization period for the animals to the testing room and apparatus. |
| Incorrect Hot Plate Temperature | - Calibrate the hot plate to maintain a stable and accurate temperature (typically 55 ± 0.5°C). - Variations in plate temperature can significantly alter baseline latencies. |
| Observer Bias | - The observer should be blinded to the treatment groups. - Clearly define the endpoint (e.g., paw licking, jumping) and apply it consistently across all animals. |
| Strain or Sex Differences in Mice | - Be aware that different mouse strains can exhibit varying sensitivities to thermal stimuli and drugs. - Report the specific strain and sex of the animals used in your study. |
Issue 2: High Variability in the Tail-Flick Test
| Potential Cause | Troubleshooting Steps |
| Improper Animal Restraint | - Gently and consistently restrain the mice to minimize stress, as stress can induce analgesia and affect results. - Ensure the tail is positioned correctly and consistently in the path of the heat source. |
| Fluctuations in Tail Skin Temperature | - Allow the animal to acclimate to the room temperature as tail temperature can influence latency. - Be mindful that stress can cause vasoconstriction and a drop in tail temperature, potentially affecting results.[6] |
| Heat Source Intensity Variation | - Ensure the heat source (e.g., radiant light beam) provides a consistent intensity across all tests. - Calibrate the instrument regularly according to the manufacturer's instructions. |
| Learned Response/Tissue Damage | - Implement a cut-off time (e.g., 10-15 seconds) to prevent tissue damage to the tail. - Avoid excessive repetition of the test on the same animal to prevent sensitization or desensitization. |
Experimental Protocols
Protocol 1: Evaluation of the Antinociceptive Effect of this compound using the Hot Plate Test
Objective: To determine the dose-dependent antinociceptive effect of this compound against a thermal stimulus.
Materials:
-
This compound
-
Sterile saline
-
Male ddY mice (20-25 g)
-
Hot plate apparatus (calibrated to 55 ± 0.5°C)
-
Animal restrainer
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 1, 3, 10 mg/kg). A vehicle control group receiving only saline should be included.
-
Baseline Latency: Place each mouse individually on the hot plate and start the stopwatch. Record the latency (in seconds) for the first sign of nociception (e.g., licking of a hind paw, jumping). Immediately remove the mouse from the hot plate upon observing the response. A cut-off time of 30 seconds is recommended to prevent tissue damage.
-
Drug Administration: Administer the prepared doses of this compound or saline intraperitoneally (i.p.).
-
Post-treatment Latency: At a predetermined time after injection (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Determine the ED50 value using a probit analysis or similar statistical method.
Protocol 2: Assessment of Synergistic Antinociceptive Effects of this compound and a µ-Opioid Agonist (e.g., Morphine) using Isobolographic Analysis
Objective: To determine if the combination of this compound and morphine produces a synergistic, additive, or antagonistic antinociceptive effect.
Materials:
-
This compound
-
Morphine sulfate
-
Sterile saline
-
Male Swiss mice (20-25 g)
-
Tail-flick apparatus
-
Animal restrainer
-
Stopwatch
Procedure:
-
Dose-Response Curves: Determine the ED50 for both this compound and morphine individually using the tail-flick test. Administer a range of doses for each drug i.p. and measure the tail-flick latency at the time of peak effect for each drug.
-
Isobolographic Analysis:
-
Based on the individual ED50 values, prepare fixed-ratio combinations of the two drugs (e.g., 1:1, 1:3, 3:1 fractions of their respective ED50s).
-
Administer these combinations to different groups of mice and determine the total dose of the mixture that produces a 50% antinociceptive effect (experimental ED50).
-
-
Data Analysis:
-
Construct an isobologram by plotting the ED50 of this compound on the x-axis and the ED50 of morphine on the y-axis.
-
The line connecting these two points is the line of additivity.
-
Plot the experimental ED50 values of the drug combinations on the same graph.
-
If the experimental ED50 points fall significantly below the line of additivity, the interaction is synergistic. If they fall on the line, it is additive, and if they fall above the line, it is antagonistic.
-
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Experimental workflow for assessing analgesic synergy.
Caption: Troubleshooting logic for inconsistent antinociception results.
References
- 1. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
Reducing variability in animal studies with (-)-JM-1232
Technical Support Center: (-)-JM-1232
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in animal studies. The information aims to help reduce experimental variability and address common issues encountered during research.
Troubleshooting Guide
This guide is designed to help researchers identify and solve problems that may arise during animal studies with this compound.
Question: We are observing significant variability in the sedative effects of this compound between individual animals, even at the same dose. What could be the cause?
Answer: Variability in response to this compound can stem from several factors. Consider the following:
-
Animal Health and Stress: Ensure all animals are healthy and properly acclimated to the facility and handling procedures. Stress can significantly alter an animal's physiological state and response to anesthetics.
-
Housing Conditions: Differences in housing, such as cage density and social hierarchy, can influence an animal's anxiety levels and metabolism, potentially affecting drug response[1]. Standardize housing conditions across all experimental groups.
-
Genetic Strain: The genetic background of the animals can lead to differences in drug metabolism and receptor sensitivity. Ensure all animals are from the same inbred strain[1][2].
-
Administration Technique: Intraperitoneal (i.p.) or intravenous (i.v.) injection techniques must be consistent. Variations in injection placement or speed can alter the absorption and onset of action of the compound.
-
Environmental Factors: Subtle changes in the experimental environment, such as temperature, humidity, and noise levels, can impact animal physiology and drug response[3].
Question: Some animals are showing paradoxical excitement or hyperactivity after this compound administration. Is this a known side effect?
Answer: While not explicitly reported for this compound in the provided literature, paradoxical reactions can occur with GABAergic agents, particularly at low doses. This may be due to disinhibition of certain neural circuits. To troubleshoot this:
-
Verify Dosage: Double-check your dose calculations and the concentration of your stock solution. An incorrect, lower-than-intended dose might be contributing to this effect.
-
Observe Onset: Note when the hyperactivity occurs in relation to the injection time. This can help determine if it's an initial excitatory phase before sedation.
-
Consider Animal's State: Pre-existing stress or anxiety in an animal can sometimes predispose them to atypical drug reactions.
Question: The duration of anesthesia seems shorter/longer than expected based on published data. What could be the reason?
Answer: The duration of action for this compound can be influenced by several factors:
-
Metabolic Rate: Age, sex, and individual metabolic differences can alter how quickly the drug is cleared from the system. Younger animals may metabolize the drug faster.
-
Body Temperature: Anesthetics can affect thermoregulation. A drop in body temperature can slow metabolism and prolong recovery. It is crucial to monitor and maintain the animal's body temperature during and after anesthesia.
-
Route of Administration: The route of administration (i.p. vs. i.v.) will significantly impact the onset and duration of action. Intravenous administration typically leads to a faster onset and shorter duration compared to intraperitoneal injection.
Question: We are conducting behavioral tests after this compound administration and the results are inconsistent. How can we reduce this variability?
Answer: Behavioral studies are notoriously sensitive to subtle variables[1][2][4][5]. To improve consistency:
-
Standardize Protocols: Ensure that all experimental procedures, from animal handling to the timing of the behavioral test after drug administration, are strictly standardized[6].
-
Habituation: Properly habituate the animals to the testing environment and the experimenter to reduce stress-induced behavioral changes[6].
-
Control for Litter Effects: When using multiple animals from the same litter, be aware of potential litter effects, which can be a significant source of variability. Statistical methods or careful experimental design can help mitigate this[3].
-
Blinding: Whenever possible, the experimenter conducting the behavioral scoring should be blind to the experimental groups to prevent unconscious bias.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a sedative-hypnotic drug that acts as a modulator of the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor[7][8][9]. By binding to this site, it enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx into neurons. This hyperpolarizes the neuron, making it less likely to fire and resulting in central nervous system depression, which manifests as sedation and hypnosis[10].
What is the primary signaling pathway for this compound?
The primary signaling pathway involves the potentiation of GABAergic inhibition.
Is this compound water-soluble?
Yes, this compound is a water-soluble compound[7][9]. This is an advantage for in vivo studies as it can be dissolved in physiological saline for administration, avoiding the need for potentially confounding solvents.
What are the reported effective doses of this compound in animal studies?
The effective dose of this compound varies depending on the species, route of administration, and the desired effect (e.g., sedation, hypnosis, analgesia). The following tables summarize reported doses from various studies.
Table 1: Intraperitoneal (i.p.) Administration in Mice
| Effect | Species | Dose | Notes | Source |
| Antinociception (ED50) | ddY Mice | 2.27 - 3.06 mg/kg | Effective in hotplate, tail pressure, and acetic acid tests. | [8] |
| Sedation (subanesthetic) | P6 Mice | 10 mg/kg | Used to compare with midazolam and propofol. | [11][12] |
| Sedation (ED50) | P6 Mice | 9.3 mg/kg | For loss of righting reflex. | [12] |
Table 2: Intravenous (i.v.) Administration in Mice
| Effect | Species | Dose | Notes | Source |
| Hypnosis (ED50) | Male adult mice | 3.76 mg/kg | To induce loss of righting reflex. | [9][13] |
| Hypnosis (Combination) | Male adult mice | 0.5 - 2 mg/kg | Used in combination with propofol. | [9][13] |
Table 3: Intravenous (i.v.) Administration in Rabbits
| Effect | Species | Dose | Notes | Source |
| Anesthesia | Japanese White Rabbits | 1 mg/kg bolus + 0.3 mg/kg/min infusion | To study effects on cerebral pial microvessels. | [14] |
Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound.
Protocol: Induction of Sedation in Mice via Intraperitoneal Injection
This protocol is synthesized from methodologies reported in studies investigating the sedative and antinociceptive effects of this compound[8][11][12].
1. Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes with 27-30 gauge needles
-
Animal scale (accurate to 0.1 g)
-
Experimental animals (e.g., C57BL/6 mice)
2. Drug Preparation:
-
Prepare a stock solution of this compound by dissolving it in sterile physiological saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of this compound in 10 mL of saline.
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.
3. Animal Preparation and Dosing:
-
Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Weigh each mouse immediately before injection to calculate the precise volume needed.
-
The injection volume should be consistent across animals, typically 10 mL/kg.
-
Calculation: Injection Volume (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Stock Concentration (mg/mL)
4. Injection Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the injection smoothly.
5. Post-Injection Monitoring:
-
Place the animal in a clean, quiet cage for observation.
-
Monitor for the onset of sedation, typically assessed by the loss of the righting reflex (the inability of the animal to right itself within a set time, e.g., 30 seconds, when placed on its back).
-
Record the latency to the loss of the righting reflex and the duration of the effect (time until the righting reflex is spontaneously regained).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 6. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benzoinfo.com [benzoinfo.com]
- 11. Neonatal administration of a subanaesthetic dose of JM-1232(-) in mice results in no behavioural deficits in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Surgical Protocols with (-)-JM-1232
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing (-)-JM-1232 for improved experimental outcomes. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a water-soluble, short-acting sedative-hypnotic agent.[1][2][3] It is structurally distinct from traditional benzodiazepines but functions as a benzodiazepine (B76468) receptor agonist.[1][2][4] Its primary mechanism of action is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[1][5]
Q2: What are the potential advantages of using this compound in experimental protocols?
A2: this compound offers several potential advantages, including:
-
Water-solubility: This simplifies formulation for in vivo administration.[1][6]
-
Short duration of action: This allows for rapid recovery from sedation, which can be beneficial for post-procedural observations.[1]
-
Favorable safety profile: Studies in neonatal mice suggest a better safety margin compared to other anesthetics like propofol (B549288) and midazolam.[6]
-
Reversibility: The effects of this compound can be reversed by the benzodiazepine antagonist flumazenil (B1672878).[1]
Q3: In which research applications can this compound be used?
A3: Based on current research, this compound is suitable for a variety of applications requiring sedation or anesthesia, including:
-
As a sole agent for short-term sedation in non-painful procedures.
-
In combination with other anesthetics, such as propofol, to reduce the required dose of each agent and potentially hasten recovery.[1]
-
In studies of synaptic transmission and plasticity, due to its known effects on GABAergic signaling.[3]
-
As an analgesic for certain types of pain.
Q4: How should this compound be prepared for injection?
A4: this compound is water-soluble and can be dissolved in physiological saline for intravenous or intraperitoneal administration.[1] It is recommended to visually inspect the solution for any undissolved particles before administration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or insufficient sedation | - Incorrect dosage for the animal strain, age, or sex.- Improper administration route or technique.- Animal stress or anxiety prior to administration. | - Consult literature for appropriate dose ranges and consider a dose-response study for your specific model.- Ensure proper intravenous or intraperitoneal injection technique.- Acclimate animals to the experimental environment to reduce stress. |
| Adverse cardiovascular effects (e.g., drop in blood pressure) | - High dose of this compound.- Interaction with other administered compounds. | - Reduce the dose of this compound.- Monitor cardiovascular parameters closely during administration.- If used in combination, consider reducing the dose of the other agent as well. |
| Prolonged recovery time | - Higher than necessary dose.- Individual animal sensitivity.- Impaired drug metabolism in the animal model. | - Use the minimum effective dose.- Consider administering flumazenil to reverse the sedative effects.[1]- Ensure animals are kept warm and monitored until fully recovered. |
| Paradoxical excitement or agitation | - This can be a rare side effect of benzodiazepine receptor agonists.- Animal may be in a light plane of sedation where it can react to stimuli. | - Ensure a proper sedative dose is administered.- If the issue persists, consider an alternative sedative agent. |
| Precipitation of the compound in solution | - Although water-soluble, high concentrations or interaction with other substances in the vehicle could lead to precipitation. | - Prepare fresh solutions for each experiment.- Ensure the vehicle is pure physiological saline.- If mixing with other drugs, check for compatibility beforehand. |
Quantitative Data Summary
Table 1: Sedative and Hypnotic Doses of this compound in Mice
| Administration Route | Effect | Dose (mg/kg) | Animal Model | Reference |
| Intravenous | ED₅₀ for hypnosis | 3.76 | Male adult mice | [1] |
| Intraperitoneal | ED₅₀ for loss of righting reflex | 9.3 | P6 neonatal mice | [6] |
| Intravenous | Sedation for 10 min infusion | 0.05 - 0.8 | Male human volunteers | [4] |
Table 2: Effects of this compound in Combination with Propofol in Mice
| This compound Dose (mg/kg, IV) | Propofol ED₅₀ for Hypnosis (mg/kg, IV) | Reference |
| 0 | 9.88 | [1] |
| 0.5 | 1.76 | [1] |
| 1.0 | 1.00 | [1] |
Experimental Protocols
Protocol: Induction of Sedation in Mice with this compound
This protocol provides a general guideline for inducing sedation in mice using this compound. Researchers should adapt the protocol to their specific experimental needs and in accordance with their institutional animal care and use committee guidelines.
Materials:
-
This compound
-
Sterile physiological saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
Warming pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile physiological saline. The concentration should be calculated to allow for an appropriate injection volume (typically 5-10 ml/kg for intraperitoneal injection in mice).
-
Ensure the compound is fully dissolved. Vortex if necessary.
-
-
Administration:
-
For intraperitoneal (IP) injection, gently restrain the mouse and inject the calculated volume of this compound solution into the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
For intravenous (IV) injection via the tail vein, proper restraint and technique are crucial. This route provides a more rapid onset of action.
-
-
Monitoring:
-
Place the mouse in a clean, quiet cage on a warming pad to maintain body temperature.
-
Monitor the animal for the onset of sedation. A common endpoint is the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).
-
Continuously monitor respiratory rate and depth. A normal respiratory rate for a mouse is 90-160 breaths per minute; a significant drop may indicate an overly deep level of sedation.
-
-
Recovery:
-
Continue to monitor the animal until it is fully ambulatory and has regained its righting reflex.
-
Ensure the animal has easy access to food and water upon recovery.
-
Visualizations
Caption: Signaling pathway of this compound at the GABAergic synapse.
Caption: Experimental workflow for sedation studies with this compound.
References
- 1. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JM-1232 - Wikipedia [en.wikipedia.org]
- 3. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New and Upcoming Drugs: Intravenous Anesthetic Agents | Anesthesia Key [aneskey.com]
- 5. ‘I just thought that it was such an impossible thing’: A qualitative study of barriers and facilitators to discontinuing long‐term use of benzodiazepine receptor agonists using the Theoretical Domains Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
Addressing tachyphylaxis with repeated (-)-JM-1232 administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential tachyphylaxis with repeated administration of (-)-JM-1232.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why might it occur with this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. While not extensively documented for this compound, it is a known phenomenon for many G protein-coupled receptors (GPCRs).[1][2] this compound is a sedative-hypnotic drug that acts on benzodiazepine (B76468) binding sites on γ-aminobutyric acid A (GABA-A) receptors, which are a type of ligand-gated ion channel, but their modulation can be influenced by GPCR signaling pathways.[3][4]
Potential, though not confirmed for this compound, mechanisms of tachyphylaxis for drugs acting on such complex receptor systems could involve:
-
Receptor Desensitization: A common mechanism for GPCRs where the receptor becomes less responsive to the agonist. This can occur through phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) or second messenger-dependent kinases like PKA and PKC.[1][5]
-
Receptor Downregulation: A decrease in the total number of receptors available on the cell surface.[2]
-
Pharmacokinetic Changes: Alterations in the metabolism or clearance of the drug with repeated administration, although one study noted a prolongation of hypnosis time with repeated injections, suggesting potential accumulation rather than rapid clearance.[6][7]
Q2: What is the known mechanism of action of this compound?
A2: this compound is an isoindoline (B1297411) derivative that functions as a sedative and hypnotic.[3][8] Its primary mechanism of action is through its affinity for the benzodiazepine binding site on GABA-A receptors, enhancing synaptic inhibition.[4] The effects of this compound can be blocked by the benzodiazepine antagonist flumazenil.[3][4]
Q3: Are there any published studies on tachyphylaxis with this compound?
A3: Direct studies focusing on tachyphylaxis with this compound are limited. However, one study in mice observed that repeated injections of this compound led to a prolongation of hypnosis time, which is contrary to tachyphylaxis and may suggest drug accumulation or a different pharmacodynamic effect with repeated dosing.[6][7]
Q4: What are the general mechanisms of G protein-coupled receptor (GPCR) desensitization that could be relevant?
A4: GPCR desensitization, a process that leads to a diminished response to an agonist, can be broadly categorized into homologous and heterologous desensitization.[2][9]
-
Homologous Desensitization: Only the activated receptor is desensitized. This typically involves the agonist-bound receptor being phosphorylated by G protein-coupled receptor kinases (GRKs), which then promotes the binding of β-arrestin. β-arrestin sterically hinders G protein coupling and can target the receptor for internalization.[5][9][10]
-
Heterologous Desensitization: Activation of one GPCR leads to the desensitization of other, different GPCRs. This is often mediated by second messenger-dependent kinases (e.g., PKA, PKC) that are activated by the initial receptor.[2][9]
Troubleshooting Guide
If you are observing a diminished response to repeated administration of this compound, consider the following troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| Reduced sedative/hypnotic effect with subsequent doses. | True Tachyphylaxis (Receptor Desensitization/Downregulation) | 1. Washout Period: Introduce a sufficient washout period between doses to allow for receptor resensitization. 2. Dose-Response Curve: Perform a dose-response curve for the initial and subsequent administrations to quantify the extent of the diminished response. 3. Receptor Binding Assay: Conduct receptor binding assays to determine if there is a change in receptor number (Bmax) or affinity (Kd) after repeated treatment. |
| Variability in animal response. | Experimental Variability | 1. Standardize Procedures: Ensure consistent administration route, time of day, and animal handling procedures. 2. Control Groups: Include appropriate vehicle control groups for each time point. 3. Power Analysis: Ensure your experiments are adequately powered to detect significant differences. |
| Unexpected pharmacokinetic profile. | Alterations in Drug Metabolism | 1. Pharmacokinetic Studies: Measure the plasma concentration of this compound over time after single and repeated administrations to rule out changes in drug clearance. |
| Reduced effect is not immediate but develops over a longer period. | Pharmacodynamic Tolerance | This may involve more complex adaptations in the nervous system beyond rapid receptor desensitization. Consider longer-term studies and investigate changes in downstream signaling pathways or gene expression. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis to the Hypnotic Effects of this compound
-
Animals: Use a suitable animal model, such as male ddY mice.[3]
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose known to induce hypnosis (e.g., 3-10 mg/kg).[3]
-
Experimental Groups:
-
Group 1 (Control): Administer a single dose of this compound.
-
Group 2 (Repeated Administration): Administer a second dose of this compound at a predetermined interval after the first dose (e.g., 2, 4, 6 hours).
-
-
Measurement: The primary endpoint is the duration of the loss of the righting reflex (hypnosis time).
-
Data Analysis: Compare the duration of hypnosis between the first and second administrations in Group 2, and between Group 1 and the first administration of Group 2. A significant decrease in hypnosis time upon the second administration would suggest tachyphylaxis.
Protocol 2: In Vitro Radioligand Binding Assay to Assess Receptor Downregulation
-
Tissue Preparation: Prepare brain tissue homogenates (e.g., from the cerebral cortex) from animals treated with vehicle or repeated doses of this compound.
-
Radioligand: Use a suitable radiolabeled ligand for the benzodiazepine binding site, such as [3H]flumazenil.
-
Assay:
-
Incubate the brain homogenates with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competitor (e.g., unlabeled flumazenil).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis: Perform Scatchard analysis to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd). A significant decrease in Bmax in the this compound-treated group compared to the vehicle group would indicate receptor downregulation.
Visualizing Potential Mechanisms
The following diagrams illustrate key concepts related to receptor desensitization that may be relevant to understanding tachyphylaxis.
Caption: Homologous desensitization of a G protein-coupled system.
Caption: Experimental workflow to investigate this compound tachyphylaxis.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 3. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties [jstage.jst.go.jp]
- 8. JM-1232 - Wikipedia [en.wikipedia.org]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Molecular mechanisms of G protein-coupled receptor desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: (-)-JM-1232 versus Midazolam for Sedation
A comprehensive comparison of the novel isoindoline (B1297411) derivative (-)-JM-1232 and the classical benzodiazepine (B76468) midazolam reveals distinct preclinical profiles for sedation, with emerging data suggesting a potentially wider safety margin for this compound, although a complete picture of its anxiolytic and respiratory effects is still developing.
Both this compound and midazolam exert their sedative and hypnotic effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1] This shared mechanism of action results in dose-dependent sedation, hypnosis, and anxiolysis. However, preclinical evidence, primarily from rodent models, indicates potential differences in their potency and adverse effect profiles.
Sedative and Hypnotic Efficacy
In a head-to-head comparison in neonatal mouse pups, this compound and midazolam demonstrated comparable sedative effects.[2] The study found that 10 mg/kg of this compound and 9 mg/kg of midazolam produced an equivalent depth of sedation, as measured by the righting-reflex latency test.[2] The 50% effective dose (ED50) for loss of righting reflex (LORR) for this compound in these neonatal mice was determined to be 9.3 mg/kg.[2]
In adult mice, the hypnotic potency of this compound was further established, with an intravenous ED50 for hypnosis (defined as loss of righting reflex) of 3.76 mg/kg.[3]
Table 1: Comparative Sedative and Hypnotic Potency
| Compound | Animal Model | Endpoint | Route of Administration | Effective Dose (ED50) | Reference |
| This compound | Neonatal Mice | Loss of Righting Reflex | Intraperitoneal | 9.3 mg/kg | [2] |
| This compound | Adult Mice | Hypnosis (LORR) | Intravenous | 3.76 mg/kg | [3] |
| Midazolam | Neonatal Mice | Equivalent Sedation to 10 mg/kg this compound | Intraperitoneal | 9 mg/kg | [2] |
Anxiolytic Potential
While both compounds are expected to possess anxiolytic properties due to their mechanism of action, direct comparative preclinical studies in validated models of anxiety are limited for this compound. Midazolam's anxiolytic effects are well-documented in preclinical models. For instance, in the elevated plus-maze, a standard test for anxiety-like behavior in rodents, midazolam at doses of 1 and 2 mg/kg significantly increased the percentage of time spent in the open arms, indicative of an anxiolytic effect.[4]
Further research is required to fully characterize and quantify the anxiolytic profile of this compound and to draw a direct comparison with midazolam.
Safety Profile: A Focus on Respiratory Depression
A critical differentiator between sedative-hypnotic agents is their safety profile, particularly concerning respiratory depression. Midazolam is known to cause dose-dependent respiratory depression, a significant clinical concern. In preclinical studies in rabbits, midazolam has been shown to decrease respiratory rate and arterial oxygen partial pressure (pO2).[5]
Mechanism of Action and Receptor Interaction
Both this compound and midazolam enhance the action of GABA at the GABA-A receptor. This is achieved by binding to the benzodiazepine site on the receptor complex, which in turn increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.
Experimental Protocols
Sedative/Hypnotic Effect Assessment (Loss of Righting Reflex)
This protocol is adapted from studies evaluating the sedative and hypnotic effects of this compound and midazolam in mice.[2][3]
Anxiolytic Activity Assessment (Elevated Plus Maze)
This protocol is based on standard methods for evaluating anxiolytic drug effects in rodents.[4][6]
Conclusion
This compound emerges as a potent sedative-hypnotic agent with a preclinical efficacy comparable to that of midazolam. The key differentiating factor may lie in its safety profile. While preliminary data suggest a potential for reduced adverse effects, such as less induction of apoptosis in the developing brain compared to midazolam, a comprehensive assessment of its respiratory safety is critically needed.[2] Further preclinical studies directly comparing the anxiolytic effects of this compound and midazolam in validated models are also warranted to fully elucidate its therapeutic potential. For researchers and drug development professionals, this compound represents a promising compound that warrants further investigation, particularly regarding its safety profile relative to established benzodiazepines like midazolam.
References
- 1. Effects of a novel benzodiazepine derivative, JM-1232(-), on human gastroepiploic artery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Individual differences in the effects of midazolam on anxiety-like behavior, learning, reward, and choice behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Respiratory Rates and Arterial Blood-Gas Tensions in Healthy Rabbits Given Buprenorphine, Butorphanol, Midazolam, or Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the GABA-A Receptor Binding Site of (-)-JM-1232: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-JM-1232, a novel sedative and hypnotic agent, focusing on the validation of its binding site on the γ-aminobutyric acid type A (GABA-A) receptor. While in vivo evidence strongly supports its mechanism of action at the benzodiazepine (B76468) site, a direct quantitative comparison of its in vitro binding affinity with other GABA-A receptor modulators is limited by the current lack of publicly available data. This document summarizes existing data, provides detailed experimental protocols for further validation, and offers a comparative framework with established compounds.
Introduction to this compound
This compound is an isoindoline (B1297411) derivative under investigation as a potential anesthetic agent.[1][2] Unlike classical benzodiazepines, it possesses a distinct chemical structure but exhibits similar sedative and hypnotic effects.[1][2] Studies have indicated that this compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor, specifically at the benzodiazepine binding site.[1][3]
Validation of the Benzodiazepine Binding Site
The primary evidence for this compound's interaction with the benzodiazepine binding site comes from in vivo antagonism studies. The sedative and antinociceptive effects of this compound in mice are effectively reversed by the administration of flumazenil, a known competitive antagonist of the benzodiazepine binding site.[1][3] This pharmacological antagonism is a cornerstone in validating the site of action for new benzodiazepine-site ligands.
Signaling Pathway of GABA-A Receptor Modulation
Benzodiazepine site agonists, like this compound, do not directly activate the GABA-A receptor. Instead, they bind to an allosteric site located at the interface of the α and γ subunits of the receptor complex.[4][5] This binding event induces a conformational change in the receptor that increases the affinity of the primary neurotransmitter, GABA, for its binding site (located at the β and α subunit interface).[6] The enhanced GABA binding leads to a more frequent opening of the receptor's intrinsic chloride ion channel, resulting in an increased influx of chloride ions into the neuron.[7] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on the central nervous system.
References
- 1. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 2. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Analysis of the Neurodevelopmental Safety Profile of (-)-JM-1232
An objective guide for researchers, scientists, and drug development professionals on the neurodevelopmental toxicity of the novel anesthetic (-)-JM-1232 in comparison to established agents, propofol (B549288) and midazolam.
This guide provides a comprehensive comparative study of the neurodevelopmental toxicity of this compound, a novel intravenous anesthetic, with two widely used alternatives, propofol and midazolam. The information presented herein is based on available preclinical experimental data, with a focus on key endpoints of neurodevelopmental safety, including apoptosis in the developing brain and long-term behavioral outcomes. This guide also includes detailed experimental protocols for the key assays cited and visual representations of the proposed signaling pathways to aid in the understanding of the underlying mechanisms.
Executive Summary
Emerging evidence from animal studies suggests that exposure to general anesthetics during critical periods of brain development can lead to increased neuronal apoptosis and long-term neurobehavioral deficits.[1][2][3] this compound is a novel isoindoline (B1297411) derivative developed as a sedative-hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] Unlike midazolam, it does not have a benzodiazepine (B76468) structure.[1] Preclinical research indicates that this compound may possess a more favorable neurodevelopmental safety profile compared to propofol and midazolam, exhibiting significantly less induction of neuronal apoptosis and a lack of long-term behavioral impairments at sedative-equivalent doses.
In Vivo Comparative Data
A key preclinical study in neonatal mice (postnatal day 6) provides a direct comparison of the neurodevelopmental effects of this compound, propofol, and midazolam at sedative-equivalent doses.[1]
| Parameter | This compound (10 mg/kg) | Propofol (40 mg/kg) | Midazolam (9 mg/kg) | Vehicle Control |
| Neuronal Apoptosis (Cleaved PARP levels) | Slight, measurable increase | Significant increase | Significant increase | Baseline |
| Long-Term Cognitive Function (Y-maze) | No detectable deficit | Impaired | No detectable deficit | Normal |
| Long-Term Social Function (Three-chamber test) | No detectable deficit | Impaired | Impaired | Normal |
| Long-Term Affective Function (Elevated plus-maze) | No detectable deficit | No detectable deficit | No detectable deficit | Normal |
| Grooming Behavior | Normal | Significantly increased | Significantly increased | Normal |
Data adapted from: Noguchi, R., et al. (2021). Scientific Reports.[1]
In Vitro Neurotoxicity Data
Currently, there is a notable absence of published in vitro studies specifically investigating the neurodevelopmental toxicity of this compound. This includes a lack of data on its effects on neuronal cell viability (e.g., LC50, IC50), neurite outgrowth, and the proliferation and differentiation of neural stem cells.
In contrast, in vitro studies on propofol and midazolam have demonstrated potential neurotoxic effects, although the direct comparability of these studies is limited by variations in experimental models and conditions.
Propofol:
-
Neural Stem Cells: High concentrations of propofol have been shown to inhibit cell division and induce oxidative stress in neural stem cells.[5] However, at clinically relevant concentrations, one study reported increased neuronal differentiation without significant toxicity.[6][7]
-
Neuronal Apoptosis: Propofol has been shown to induce apoptosis in developing neurons in vitro, a process potentially mediated by the p75 neurotrophin receptor (p75NTR) and mitochondrial pathways.[8][9][10]
-
Neurite Outgrowth: Propofol exposure can lead to the retraction of neurites in cultured neurons.[11]
Midazolam:
-
Neural Stem Cells: Midazolam has been found to decrease the proliferation of neural stem cells in vitro.[12]
-
Neuronal Differentiation: Long-term exposure to midazolam has been shown to suppress neuronal Ca2+-oscillations, leading to a downregulation of synapsin expression, which is crucial for synaptogenesis.[13]
-
Cell Viability: At low doses, midazolam has shown some neuroprotective effects against glutamate (B1630785) toxicity in vitro, but higher doses can induce apoptosis.
Signaling Pathways in Neurodevelopmental Toxicity
The neurotoxic effects of propofol and benzodiazepines like midazolam are thought to be mediated, in part, through their interaction with the GABA-A receptor, which plays a critical role in neurodevelopment.[14][15] Overactivation of GABA-A receptors during sensitive developmental periods can disrupt normal neuronal development.
Proposed Signaling Pathway for Propofol-Induced Neurotoxicity
Caption: Propofol's neurotoxicity may involve both GABA-A receptor and p75NTR signaling.
Proposed Signaling Pathway for Benzodiazepine-Induced Neurotoxicity
Caption: Benzodiazepines and this compound modulate GABA-A receptors, potentially affecting neurodevelopment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the neurodevelopmental toxicity of these compounds.
Western Blot for Cleaved PARP (Apoptosis Marker)
Objective: To quantify the level of apoptosis by detecting the 89 kDa fragment of cleaved Poly (ADP-ribose) polymerase (PARP).
Workflow:
Caption: Workflow for the detection of cleaved PARP by Western blot.
Detailed Steps:
-
Cell Lysis and Protein Extraction: Following treatment, cells or tissues are lysed in RIPA buffer supplemented with protease inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the cleaved fragment of PARP (Asp214), typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the light emitted is captured using a digital imaging system. The intensity of the bands corresponding to cleaved PARP (89 kDa) and a loading control (e.g., β-actin) are quantified.
In Vitro Neuronal Cell Viability Assay (MTT Assay)
Objective: To assess the metabolic activity of neuronal cells as an indicator of cell viability.
Detailed Steps:
-
Cell Plating: Neuronal cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, propofol, midazolam) for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Behavioral Testing: Elevated Plus-Maze
Objective: To assess anxiety-like behavior in adult mice following neonatal drug exposure.
Detailed Steps:
-
Apparatus: The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Habituation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The session is recorded by a video camera, and software is used to score the time spent in and the number of entries into the open and closed arms.
-
Analysis: A lower proportion of time spent in the open arms is indicative of higher anxiety-like behavior.
Conclusion and Future Directions
The available in vivo evidence suggests that this compound has a more favorable neurodevelopmental safety profile than propofol and midazolam in a neonatal mouse model. Specifically, at sedative-equivalent doses, this compound induced significantly less neuronal apoptosis and was not associated with the long-term behavioral deficits observed with the comparator drugs.
However, a significant gap in the current understanding of this compound's neurodevelopmental toxicity is the lack of in vitro data. Further research is imperative to characterize its effects on key neurodevelopmental processes at the cellular and molecular level. Such studies should include:
-
Dose-response analyses in neuronal cell lines and primary neuronal cultures to determine cytotoxicity thresholds (LC50/IC50).
-
Neurite outgrowth assays to assess the impact on neuronal morphology and connectivity.
-
Neural stem cell assays to evaluate the effects on proliferation and differentiation into neuronal and glial lineages.
-
Mechanistic studies to elucidate the specific intracellular signaling pathways modulated by this compound and how they differ from those affected by benzodiazepines and propofol.
A comprehensive in vitro characterization of this compound will be crucial for a more complete understanding of its neurodevelopmental safety and for guiding its potential clinical application in pediatric and obstetric settings.
References
- 1. [PDF] Potential effects of commonly applied drugs on neural stem cell proliferation and viability: A hypothesis-generating systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 2. Randomised Comparative Study on Propofol and Diazepam as a Sedating Agent in Day Care Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Insights into Molecular Mechanisms of Propofol-Induced Developmental Neurotoxicity: Implications for the Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propofol at Clinically Relevant Concentrations Increases Neuronal Differentiation but Is Not Toxic to Hippocampal Neural Precursor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propofol at clinically relevant concentrations increases neuronal differentiation but is not toxic to hippocampal neural precursor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propofol Neurotoxicity Is Mediated by p75 Neurotrophin Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smarttots.org [smarttots.org]
- 10. Propofol produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A synthetic peptide rescues rat cortical neurons from anesthetic-induced cell death, perturbation of growth and synaptic assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of midazolam on the proliferation of neural stem cells isolated from rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxic effects of midazolam on differentiating neurons in vitro as a consequence of suppressed neuronal Ca2+-oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Slow Death of Postnatal Hippocampal Neurons by GABAA Receptor Overactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GABA receptors in brain development, function, and injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-JM-1232 and Other Nonbenzodiazepine Hypnotics for Insomnia
An in-depth examination of the available preclinical and clinical data on the novel sedative-hypnotic (-)-JM-1232 in comparison to established nonbenzodiazepine "Z-drugs" — zolpidem, eszopiclone (B1671324), and zaleplon. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, efficacy, and experimental protocols.
Introduction
Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, or non-restorative sleep, leading to significant daytime impairment. The primary pharmacological treatments for insomnia include a class of drugs known as nonbenzodiazepine hypnotics, commonly referred to as "Z-drugs." These agents, which include zolpidem, eszopiclone, and zaleplon, have largely replaced older benzodiazepines due to a more favorable side-effect profile. A newer agent, this compound, is a novel isoindoline (B1297411) derivative currently under investigation as a sedative and hypnotic. This guide provides a comparative analysis of the efficacy of this compound against other nonbenzodiazepine hypnotics based on available experimental data.
Mechanism of Action: Targeting the GABA-A Receptor
All the hypnotic agents discussed in this guide exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These drugs are positive allosteric modulators that bind to the benzodiazepine (B76468) site on the GABA-A receptor complex, enhancing the effect of GABA and leading to neuronal hyperpolarization and central nervous system depression.[1][2]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (α, β, γ). The specific subunit composition of the receptor determines its pharmacological properties. The α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic effects.[1] The selectivity of a hypnotic for different α subunits can therefore influence its clinical profile.
Zolpidem and zaleplon exhibit a degree of selectivity for the α1 subunit of the GABA-A receptor, which is thought to contribute to their potent hypnotic effects with less anxiolytic or muscle relaxant properties.[3][4] Eszopiclone, on the other hand, appears to be less selective and binds to multiple α subunits.[5]
This compound also acts on the benzodiazepine binding site of the GABA-A receptor.[6] However, detailed information regarding its specific binding affinity to different GABA-A receptor subtypes is not yet extensively documented in publicly available literature.
Signaling Pathway
The binding of these nonbenzodiazepine hypnotics to the GABA-A receptor enhances the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability. This widespread inhibition in the brain contributes to their sedative and hypnotic effects.
GABA-A Receptor Signaling Pathway
Comparative Efficacy Data
Direct comparative clinical trials between this compound and other nonbenzodiazepine hypnotics for the treatment of insomnia are not yet available. The data for this compound is primarily from preclinical studies and an initial human trial focused on its properties as an anesthetic. The following tables summarize available efficacy data from separate studies to provide a preliminary comparison.
Preclinical Efficacy Data (Animal Models)
| Compound | Animal Model | Key Efficacy Parameter | Result |
| This compound | Mice | Loss of Righting Reflex (ED50) | 9.3 mg/kg (intraperitoneal)[7] |
| Zolpidem | Mice | Increase in immobility-defined sleep | Significant increase at 5 and 10 mg/kg (intraperitoneal)[8] |
| Eszopiclone | Mice | Hypnotic ED50 | 48 mg/kg (intravenous)[9][10] |
Clinical Efficacy Data (Human Trials)
Note: The following data is from separate clinical trials and not from head-to-head comparisons. The study populations and methodologies may differ.
| Compound | Study Population | Key Efficacy Parameter | Result vs. Placebo |
| This compound (MR04A3) | Healthy Male Volunteers | Ramsay Sedation Score | Increased with higher doses[11] |
| Bispectral Index (BIS) | Deeper and longer reduction with larger doses[11] | ||
| Zolpidem (10 mg) | Primary Insomnia Patients | Latency to Persistent Sleep (LPS) | Significantly reduced[12][13] |
| Sleep Efficiency (SE) | Significantly increased[12] | ||
| Wake Time After Sleep Onset (WASO) | No significant difference[12] | ||
| Eszopiclone (3 mg) | Primary Insomnia Patients | Latency to Persistent Sleep (LPS) | Significantly reduced[12] |
| Sleep Efficiency (SE) | Significantly increased[12] | ||
| Wake Time After Sleep Onset (WASO) | Significantly reduced[12] | ||
| Zaleplon (10 mg) | Primary Insomnia Patients | Subjective Sleep Latency | Significantly reduced[14] |
| Subjective Sleep Quality | Significantly improved[14] |
Experimental Protocols
Preclinical Assessment of Sedative-Hypnotic Effects in Mice
A common preclinical model to assess the hypnotic efficacy of a compound is the loss of righting reflex (LORR) test in mice.
Loss of Righting Reflex Experimental Workflow
Methodology:
-
Animal Model: Male mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Observation Period: A predetermined time is allowed for the drug to take effect.
-
Righting Reflex Assessment: The mouse is gently placed on its back. The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time is considered a positive hypnotic effect (loss of righting reflex).
-
Dose-Response: The experiment is repeated with different doses of the compound to determine the median effective dose (ED50) for inducing hypnosis.
Clinical Assessment of Hypnotic Efficacy using Polysomnography
Polysomnography (PSG) is the gold standard for objectively measuring sleep and is a primary endpoint in clinical trials for hypnotic drugs.
Methodology:
-
Patient Population: Patients with a diagnosis of primary insomnia according to established criteria (e.g., DSM-IV) are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is typically employed.[12][15][16]
-
Polysomnography Recordings: Participants undergo overnight PSG recordings in a sleep laboratory. These recordings include electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to monitor brain waves, eye movements, and muscle tone, respectively.
-
Key Outcome Measures:
-
Latency to Persistent Sleep (LPS): The time from "lights out" to the first 20 consecutive epochs of stage 2 sleep.
-
Wake Time After Sleep Onset (WASO): The total time spent awake from the onset of persistent sleep until the final awakening.
-
Total Sleep Time (TST): The total duration of sleep.
-
Sleep Efficiency (SE): The ratio of total sleep time to the total time in bed.
-
-
Data Analysis: PSG data is scored by trained technicians, and statistical analyses are performed to compare the effects of the active drug to placebo.
Discussion and Future Directions
The available data suggests that this compound is a promising sedative-hypnotic agent that acts via the GABA-A receptor, similar to the established nonbenzodiazepine "Z-drugs." Preclinical studies have demonstrated its hypnotic potential, and an initial human trial has provided preliminary evidence of its sedative effects and a favorable safety profile.[7][11]
However, a significant gap in the current knowledge is the lack of direct comparative efficacy studies between this compound and other nonbenzodiazepine hypnotics using standardized measures of sleep, such as polysomnography. Future clinical trials should focus on evaluating the effects of this compound on sleep architecture, including sleep latency, sleep duration, and the different stages of sleep, in patients with insomnia. Such studies will be crucial to determine its relative efficacy and potential advantages over existing treatments.
Furthermore, a more detailed characterization of the binding profile of this compound at different GABA-A receptor subtypes would provide valuable insights into its potential for a more selective hypnotic effect with a reduced side-effect profile.
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]
- 3. The pharmacology and mechanisms of action of new generation, non-benzodiazepine hypnotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the mechanism of action of hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synergistic effects of combined hypnotic drugs on sleep in mice [frontiersin.org]
- 10. Synergistic effects of combined hypnotic drugs on sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zolpidem Reduces Hippocampal Neuronal Activity in Freely Behaving Mice: A Large Scale Calcium Imaging Study with Miniaturized Fluorescence Microscope | PLOS One [journals.plos.org]
- 12. jcsm.aasm.org [jcsm.aasm.org]
- 13. Sleep latency is shortened during 4 weeks of treatment with zaleplon, a novel nonbenzodiazepine hypnotic. Zaleplon Clinical Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zaleplon shortens subjective sleep latency and improves subjective sleep quality in elderly patients with insomnia. The Zaleplon Clinical Investigator Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized placebo-controlled polysomnographic study of eszopiclone in Japanese patients with primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A polysomnography study of eszopiclone in elderly patients with insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Analgesic Properties of (-)-JM-1232 and Dexmedetomidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic effects of two distinct centrally-acting compounds: the novel isoindoline (B1297411) derivative, (-)-JM-1232, and the well-established α2-adrenoceptor agonist, dexmedetomidine (B676). While both agents exhibit analgesic properties, they do so via different mechanisms of action and are at different stages of development. It is important to note that to date, no direct head-to-head comparative studies of the analgesic efficacy of this compound and dexmedetomidine have been published. The following comparison is, therefore, a synthesis of data from separate preclinical and clinical investigations.
Mechanism of Action
The analgesic effects of this compound and dexmedetomidine stem from their distinct interactions with different central nervous system receptors.
This compound: This compound is a benzodiazepine (B76468) receptor agonist.[1] Its analgesic and sedative effects are mediated through the potentiation of γ-aminobutyric acid type A (GABA-A) receptors.[2][3] This enhancement of GABAergic inhibition leads to a reduction in neuronal excitability and nociceptive signaling.[1] The effects of this compound can be reversed by the benzodiazepine antagonist flumazenil, but not by the opioid antagonist naloxone, confirming its mechanism is independent of the opioid system.[2]
Dexmedetomidine: As a highly selective α2-adrenoceptor agonist, dexmedetomidine exerts its analgesic effects by binding to α2-adrenoceptors in the brain and spinal cord.[4][5] This activation inhibits the release of norepinephrine (B1679862) and substance P, thereby dampening the propagation of pain signals.[4][5] Dexmedetomidine's mechanism provides sedation, anxiolysis, and analgesia without the significant respiratory depression associated with opioids.[5][6]
Signaling Pathways
The distinct mechanisms of action of this compound and dexmedetomidine are illustrated in the following signaling pathway diagrams.
Caption: Signaling pathway for this compound analgesic effect.
Caption: Signaling pathway for dexmedetomidine analgesic effect.
Quantitative Data on Analgesic Effects
The following tables summarize the available quantitative data on the analgesic effects of this compound and dexmedetomidine from various studies. It is critical to interpret this data with the understanding that the experimental models and conditions are not directly comparable.
Table 1: Preclinical Analgesic Efficacy of this compound in Mice
| Pain Model | Efficacy Measure | Result |
| Hotplate Test (Thermal Nociception) | 50% Effective Dose (ED50) | 2.96 mg/kg (i.p.) |
| Tail Pressure Test (Mechanical Nociception) | 50% Effective Dose (ED50) | 3.06 mg/kg (i.p.) |
| Acetic Acid Writhing Test (Visceral Pain) | 50% Effective Dose (ED50) | 2.27 mg/kg (i.p.) |
| Data sourced from a study on male ddY mice.[2] |
Table 2: Clinical Analgesic and Opioid-Sparing Effects of Dexmedetomidine in Humans
| Surgical Context | Comparison | Key Findings |
| Postoperative Pain | Dexmedetomidine vs. Placebo/Opioids | Lower postoperative pain scores, reduced opioid requirements, and a lower risk for opioid-related adverse events. |
| Laparoscopic Surgery | Dexmedetomidine (0.25, 0.5, 1 µg/kg) vs. Saline | Dose-dependent reduction in Visual Analog Scale (VAS) scores post-surgery; 1 µg/kg showing the lowest scores.[7] |
| Third Molar Surgery | Intranasal Dexmedetomidine (1 µg/kg) vs. Placebo | Significantly lower postoperative Numerical Rating Scale (NRS) pain scores at rest and during mouth opening. |
| Intravenous Regional Anesthesia | Dexmedetomidine (1 µg/kg) vs. Midazolam (50 µg/kg) as adjuncts to lignocaine | Longer duration of analgesia with dexmedetomidine (93 ± 28 min vs. 84 ± 28 min). |
| Cesarean Section (Postoperative Analgesia) | Dexmedetomidine (1.0 & 2.0 µg/kg) + Butorphanol vs. Control | Significantly lower VAS scores at 6, 24, and 48 hours post-surgery in a dose-dependent manner. |
| Data compiled from multiple clinical trials and meta-analyses. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the analgesic effects of this compound and dexmedetomidine.
Preclinical Evaluation of this compound in Mice
A common workflow for assessing the antinociceptive properties of a novel compound in animal models is depicted below.
Caption: Experimental workflow for preclinical analgesic testing.
1. Hotplate Test:
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: Mice are placed on the hotplate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at varying doses (e.g., 1, 3, 10 mg/kg) or as a saline control.
-
Measurement: The test is performed at set intervals (e.g., every 15 minutes for 120 minutes) after drug injection.[2]
2. Tail Pressure Test:
-
Apparatus: A device that applies linearly increasing pressure to the base of the mouse's tail.
-
Procedure: Pressure is applied, and the threshold at which the mouse shows a withdrawal response is recorded.
-
Drug Administration and Measurement: Similar to the hotplate test, measurements are taken at intervals following the administration of this compound or saline.[2]
3. Acetic Acid Writhing Test:
-
Procedure: Mice are injected i.p. with a dilute solution of acetic acid (e.g., 0.6%) to induce visceral pain, characterized by abdominal constrictions (writhes).
-
Drug Administration: this compound or saline is administered 15 minutes prior to the acetic acid injection.
-
Measurement: The number of writhes is counted for a specific period (e.g., 10 minutes) starting 5 minutes after the acetic acid injection.[2]
Clinical Evaluation of Dexmedetomidine
1. Study Design:
-
Typically a randomized, double-blind, placebo- or active-controlled trial.
-
Patients are often stratified based on the type of surgery and American Society of Anesthesiologists (ASA) physical status.
2. Intervention:
-
Dexmedetomidine is administered via a specified route (e.g., intravenous infusion, epidural, intrathecal) at a predetermined dose or concentration. For instance, an intravenous loading dose followed by a maintenance infusion.
-
The control group receives a placebo (e.g., normal saline) or an active comparator (e.g., an opioid like fentanyl or another sedative like midazolam).
3. Outcome Measures:
-
Primary Outcome: Often the cumulative opioid consumption in the first 24 hours post-surgery or pain intensity scores (e.g., VAS or NRS) at specific time points.
-
Secondary Outcomes: Time to first request for rescue analgesia, patient satisfaction scores, hemodynamic stability (heart rate, blood pressure), and incidence of adverse effects (e.g., hypotension, bradycardia, nausea, vomiting).[7]
4. Data Collection:
-
Pain scores are typically recorded at regular intervals in the post-anesthesia care unit (PACU) and on the surgical ward.
-
Hemodynamic parameters are continuously monitored intraoperatively and postoperatively.
Conclusion
This compound and dexmedetomidine are two promising analgesic agents with distinct pharmacological profiles. This compound, acting via the GABAergic system, has demonstrated efficacy in preclinical models of acute thermal, mechanical, and visceral pain.[2] Dexmedetomidine, an α2-adrenoceptor agonist, has a well-documented record of providing effective analgesia and opioid-sparing effects in a wide range of clinical settings.[6]
The primary difference lies in their mechanism of action and the current stage of their development. While dexmedetomidine is a widely used clinical tool, this compound is still in the investigational phase. A direct, head-to-head clinical trial would be necessary to definitively compare their analgesic efficacy and safety profiles in humans. Such a study would provide invaluable data for clinicians and researchers in the field of pain management and anesthesiology.
References
- 1. Dexmedetomidine or Fentanyl, Which One Is Better as an Adjunct Drug in Epidural Anesthesia and Causes More Postoperative Pain Reduction? A Comparative Study, a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Analgesic Efficacy of Dexmedetomidine and Midazolam as Adjuncts to Lignocaine for Intravenous Regional Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Hemodynamic Effects of Dexmedetomidine-Ketamine vs Fentanyl-Ketamine in Healthy Volunteers: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating Dexmedetomidine: A Viable Non-Opioid Alternative to Remifentanil in Anesthesia and Perioperative Care [inpharmd.com]
- 6. Dexmedetomidine produces more sleep-like brain activity compared with propofol in human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic Efficacy of Remifentanil Versus Dexmedetomidine in Patients Undergoing Bariatric and Metabolic Surgeries: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of (-)-JM-1232's mechanism of action in different cell lines
An objective analysis of (-)-JM-1232's performance and mechanism of action in comparison to alternative sedative-hypnotics, supported by experimental data.
This compound is a novel, water-soluble isoindoline (B1297411) derivative currently under investigation as a sedative, hypnotic, and analgesic agent. Its primary mechanism of action is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors at the benzodiazepine (B76468) binding site. This guide provides a comparative analysis of this compound's effects across different experimental systems, cross-validating its mechanism and comparing its performance with established drugs such as midazolam and propofol (B549288).
Mechanism of Action Across Different Neuronal Populations
This compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by binding to the benzodiazepine site on GABA-A receptors. This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability. This mechanism has been validated in different neuronal populations:
-
Hippocampal Neurons: In the CA1 region of the mouse hippocampus, this compound enhances synaptic inhibition, potentiates the amplitude, and prolongs the decay of inhibitory postsynaptic currents (IPSCs).[1] It does not, however, significantly affect excitatory postsynaptic potentials (EPSCs).[1] The effects of this compound on hippocampal neurons are completely blocked by the benzodiazepine antagonist flumazenil (B1672878), confirming its action at the benzodiazepine binding site.[1]
-
Spinal Cord Neurons: In adult rat spinal substantia gelatinosa neurons, which are crucial for modulating nociceptive signals, this compound also enhances inhibitory synaptic transmission. It prolongs the decay of GABAergic sIPSCs and increases the frequency of both GABAergic and glycinergic sIPSCs, without affecting glutamatergic excitatory transmission.
-
Peripheral Tissues: Interestingly, the effects of this compound are not confined to the central nervous system. In isolated human gastroepiploic arteries, this compound induces vasorelaxation, an effect that is also inhibited by flumazenil.[2] This suggests the involvement of peripheral benzodiazepine receptors in mediating some of the drug's effects.[2]
The consistent antagonism by flumazenil across these different neuronal and non-neuronal tissues strongly supports a conserved mechanism of action centered on the benzodiazepine binding site of GABA-A receptors.
Comparative Performance Data
Quantitative data from various studies allows for a direct comparison of this compound with alternative drugs.
In Vivo Efficacy in Animal Models
| Parameter | This compound | Midazolam | Propofol | Animal Model |
| Sedative ED₅₀ | 9.3 mg/kg | 9 mg/kg (equivalent sedative dose) | 40 mg/kg (equivalent sedative dose) | Neonatal Mice (P6) |
| Analgesic CI₅₀ (Thermal Pain) | 2.96 mg/kg | Not Reported | Not Reported | Mice |
| Analgesic CI₅₀ (Mechanical Pain) | 3.06 mg/kg | Not Reported | Not Reported | Mice |
| Analgesic CI₅₀ (Visceral Pain) | 2.27 mg/kg | Not Reported | Not Reported | Mice |
ED₅₀: Effective dose for 50% of the population. CI₅₀: 50% confidence interval.
Effects on Apoptosis in Neonatal Brain
A key concern with anesthetics, particularly for pediatric use, is the potential for neurotoxicity. A comparative study in neonatal mice demonstrated that this compound induces significantly less apoptosis in the developing brain compared to midazolam and propofol at equivalent sedative doses.
| Drug | Relative Apoptosis Level (Normalized to Control) | Animal Model |
| This compound (10 mg/kg) | ~1.5 | Neonatal Mice (P6) |
| Midazolam (9 mg/kg) | ~3.0 | Neonatal Mice (P6) |
| Propofol (40 mg/kg) | ~4.5 | Neonatal Mice (P6) |
Vasorelaxant Effects on Human Arteries
| Drug | Vasorelaxation at Clinical Concentrations | Tissue |
| This compound (3 x 10⁻⁶ mol/L) | Similar to Midazolam and Propofol | Human Gastroepiploic Artery |
| Midazolam (3 x 10⁻⁶ mol/L) | Similar to this compound and Propofol | Human Gastroepiploic Artery |
| Propofol (1 x 10⁻⁵ mol/L) | Similar to this compound and Midazolam | Human Gastroepiploic Artery |
At higher concentrations (10⁻⁵ to 10⁻⁴ mol/L), this compound showed a greater vasorelaxant effect than both midazolam and propofol.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Experimental Workflow for Apoptosis Assay (Flow Cytometry)
Caption: Workflow for apoptosis assay using flow cytometry.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies used to study the effects of this compound on hippocampal neurons.[1]
-
Slice Preparation:
-
Anesthetize and decapitate an adult mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose.
-
Cut 300-400 µm thick horizontal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast optics.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Establish a gigaohm seal (>1 GΩ) on the cell membrane of a CA1 pyramidal neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the neuron at a membrane potential of -70 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
-
Drug Application:
-
Record a stable baseline of sIPSCs for 5-10 minutes.
-
Bath-apply this compound at the desired concentration and record for 10-15 minutes.
-
To test for antagonism, co-apply flumazenil with this compound and record the response.
-
-
Data Analysis:
-
Analyze the recorded currents using appropriate software (e.g., Clampfit).
-
Measure the amplitude, frequency, and decay time constant of sIPSCs before and after drug application.
-
Perform statistical analysis to determine the significance of any changes.
-
Apoptosis Assay via Annexin V/Propidium Iodide Staining and Flow Cytometry
This is a general protocol for assessing apoptosis in cell cultures, based on the principles of the study comparing this compound with other anesthetics.
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., primary cortical neurons or a suitable cell line) in 6-well plates and culture under standard conditions (37°C, 5% CO₂).
-
Once the cells reach the desired confluency, treat them with equimolar concentrations of this compound, midazolam, propofol, or a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest the cells by gentle trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/ml.
-
Add 5 µl of FITC-conjugated Annexin V and 5 µl of propidium iodide (PI) to 100 µl of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
Excite the cells with a 488 nm laser and collect the fluorescence signals for FITC (typically at 530/30 nm) and PI (typically at >670 nm).
-
For each sample, acquire at least 10,000 events.
-
-
Data Analysis:
-
Use the flow cytometry software to create a dot plot of PI versus Annexin V-FITC fluorescence.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Calculate the percentage of cells in each quadrant and compare the results between the different treatment groups.
-
References
- 1. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a novel benzodiazepine derivative, JM-1232(-), on human gastroepiploic artery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of (-)-JM-1232 Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a reported independent synthesis of the sedative-hypnotic agent (-)-JM-1232 with the original patented method. The analysis is supported by experimental data and detailed methodologies, offering insights into the efficiency and practicality of different synthetic routes.
This compound, chemically known as (-)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1(2H)-one, is a potent and water-soluble sedative-hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor. This guide focuses on the independent validation of its synthesis, a critical aspect for both academic research and potential generic drug development.
Comparison of Synthetic Strategies
Two primary synthetic routes for this compound are available in the public domain: the original synthesis disclosed in a patent by Maruishi Pharmaceutical and an independent, asymmetric synthesis reported by Suneja and colleagues in The Journal of Organic Chemistry in 2016. The key differences lie in the construction of the chiral isoindolinone core.
Table 1: Comparison of Synthetic Parameters
| Parameter | Original Synthesis (Maruishi Patent JP2004189733A) | Independent Asymmetric Synthesis (Suneja et al., 2016) |
| Key Strategy | Resolution of a racemic intermediate | Asymmetric Michael addition |
| Chirality Introduction | Classical resolution with a chiral acid | Chiral ligand-metal complex catalyzed reaction |
| Overall Yield | Not explicitly stated in the patent abstract | ~35% (over 6 steps from 2-iodobenzaldehyde) |
| Enantiomeric Excess | >99% ee (after resolution) | Up to 94% ee |
| Key Reagents | 2-bromobenzaldehyde, Phenylalanine methyl ester, N-methylpiperazine | 2-Iodobenzaldehyde (B48337), Phenylalanine methyl ester, N-methylpiperazine, (R)-BINAP, CuI |
| Number of Steps | Not fully detailed in abstract | 6 steps |
Synthetic Pathways
The following diagrams illustrate the distinct approaches to the synthesis of this compound.
Experimental Protocols
Key Experiment: Asymmetric Michael Addition (Suneja et al., 2016)
This protocol describes the key chirality-inducing step in the independent synthesis.
-
Catalyst Preparation: To a solution of (R)-BINAP (0.12 equiv) in toluene, CuI (0.10 equiv) is added, and the mixture is stirred under an inert atmosphere.
-
Reaction Setup: In a separate flask, 2-iodobenzaldehyde (1.0 equiv), phenylalanine methyl ester hydrochloride (1.2 equiv), and a base (e.g., DBU, 2.5 equiv) are dissolved in toluene.
-
Addition and Reaction: The catalyst solution is added to the reaction mixture, followed by the Michael acceptor. The reaction is stirred at room temperature for 24-48 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the organic layer is separated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral intermediate.
Signaling Pathway of this compound
This compound exerts its sedative and hypnotic effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.
This compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the receptor's affinity for GABA, leading to a more frequent opening of the associated chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which manifests as sedation and hypnosis.
Conclusion
The independent synthesis of this compound by Suneja and colleagues provides a viable and efficient alternative to the original patented route. The key advantage of the independent method is the early and highly enantioselective introduction of the chiral center, avoiding a potentially lower-yielding classical resolution step. This asymmetric approach is of significant interest for the development of scalable and cost-effective manufacturing processes for this promising therapeutic agent. Further optimization of the independent synthesis could potentially improve the overall yield and enantiomeric excess, making it an even more attractive strategy for industrial production.
Safety Operating Guide
Safe Handling and Disposal of (-)-JM-1232: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (-)-JM-1232 based on general laboratory safety principles and available scientific literature. A specific Safety Data Sheet (SDS) with official disposal procedures for this compound is not publicly available. Researchers must consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
This compound is a water-soluble, nonbenzodiazepine sedative-hypnotic drug that is under investigation as a potential anesthetic.[1][2] It functions by modulating the benzodiazepine (B76468) binding site on γ-aminobutyric acid A (GABA-A) receptors.[3][4] Proper handling and disposal are crucial for laboratory safety and environmental protection.
Logistical and Operational Planning for Disposal
Given that this compound is a pharmacologically active substance, its disposal should be managed to prevent environmental release and potential diversion. The primary recommended disposal route for unused or waste this compound is through a licensed hazardous waste disposal contractor, as determined by your institution's EHS office.
Step-by-Step Disposal Procedure (General Guidance):
-
Consult Institutional Guidelines: Before beginning any disposal process, contact your institution's Environmental Health & Safety (EHS) department to understand the specific protocols for disposing of non-hazardous or potentially hazardous pharmaceutical waste.
-
Waste Identification and Segregation:
-
Unused/Expired Compound: Keep the compound in its original, clearly labeled container. Do not mix it with other chemical waste.
-
Contaminated Materials: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be segregated into a designated hazardous waste container. Packaging that held the drug should also be disposed of in designated hazardous waste bins.[5]
-
Aqueous Solutions: Solutions of this compound should not be disposed of down the drain.[6] They should be collected in a clearly labeled, sealed waste container.
-
-
Waste Labeling and Storage: Label all waste containers clearly with the chemical name "this compound" and any other identifiers required by your institution. Store the waste in a secure, designated area away from incompatible materials until it is collected by the EHS-approved waste contractor.
-
Disposal of Empty Containers: Before disposing of or recycling empty containers, scratch out all personal and prescription information from the label.[7] Follow institutional guidelines for the disposal of empty chemical containers, which may require triple-rinsing before being discarded as regular trash.[5][7]
-
Alternative for Household Settings (Not Recommended for Labs): For non-controlled substances in a non-laboratory setting where take-back programs are unavailable, the FDA suggests mixing the substance with an unappealing material like dirt or coffee grounds, placing it in a sealed plastic bag, and disposing of it in the household trash.[7] This is not the standard for a professional research environment.
Chemical and Physical Properties
The following table summarizes key chemical data for this compound.
| Property | Value |
| IUPAC Name | (3R)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one |
| CAS Number | 1013427-48-9 |
| Molecular Formula | C₂₄H₂₇N₃O₂ |
| Molar Mass | 389.499 g·mol⁻¹ |
| Appearance | Water-soluble compound |
Mechanism of Action and Signaling Pathway
This compound exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor.[3][4] Unlike classical benzodiazepines, it has a distinct isoindoline (B1297411) structure.[1][8] It binds to the benzodiazepine site on the GABA-A receptor, which enhances the effect of the inhibitory neurotransmitter GABA.[9] This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making the neuron less excitable.[9]
References
- 1. JM-1232 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. health.uconn.edu [health.uconn.edu]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benzoinfo.com [benzoinfo.com]
Essential Safety and Logistical Information for Handling (-)-JM-1232
Disclaimer: A specific Safety Data Sheet (SDS) for (-)-JM-1232 is not publicly available. This guide is based on general principles for handling potent, neuroactive pharmaceutical compounds and available research data on this compound. Researchers must conduct a site-specific risk assessment before handling this compound.
This compound is a novel isoindoline (B1297411) derivative being investigated as a sedative and intravenous anesthetic.[1] It acts on benzodiazepine (B76468) receptors and is noted for its high water solubility and sedative potency.[1][2] Due to its pharmacological activity and potential toxicity at higher doses, stringent safety protocols are necessary when handling this compound.
Risk Assessment Summary
As a potent neuroactive compound, this compound should be handled with care to avoid accidental exposure. The primary risks are associated with its pharmacological effects, which include sedation and potential respiratory depression at high doses. While it is reported to have a wider safety margin than some other anesthetics like propofol (B549288) and midazolam, it has shown toxicity in animal models at high concentrations.[2] For instance, a dose of 75 mg/kg was lethal in rats.[1] Therefore, minimizing exposure through inhalation, dermal contact, and ingestion is critical.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the specific procedures being performed. The following table provides guidance on recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills. |
| In vivo Dosing (e.g., injection) | - Lab coat- Safety glasses with side shields or chemical splash goggles- Two pairs of chemotherapy-grade gloves- Disposable gown | Protection against accidental needlestick, splashes, and exposure to contaminated animal bedding. |
| General Laboratory Operations | - Lab coat- Safety glasses- Single pair of nitrile gloves | Basic protection for handling sealed containers and general laboratory maintenance. |
This table is a guideline. A site-specific risk assessment should be performed to determine the exact PPE requirements.[3]
Operational Plan for Handling this compound
A systematic approach is essential for safely handling potent compounds like this compound.
1. Preparation:
-
Review Safety Information: Consult all available safety information and conduct a thorough risk assessment for the planned experiment.[4][5]
-
Prepare Work Area: Ensure a certified chemical fume hood or other containment device is used for handling powders and preparing stock solutions. Decontaminate all work surfaces before and after use. Have a spill kit readily available.
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment.
-
Weighing: Weigh solid this compound in a ventilated balance enclosure or a fume hood to prevent inhalation of airborne particles.
-
Dissolving: Prepare solutions within a chemical fume hood. This compound is water-soluble.[1]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
3. Decontamination:
-
Work Surfaces: Clean all work surfaces with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with water and then 70% ethanol, if compatible with the surface).
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound.
-
PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination.[6]
Workflow for Handling Potent Compounds
Caption: Workflow for the safe handling of potent compounds like this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Contaminated PPE (gloves, gowns, etc.) | Place in a sealed, labeled hazardous waste bag or container. |
| Aqueous Waste | Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (vials, pipette tips, etc.) | Collect in a designated, puncture-resistant, and sealed hazardous waste container. |
| Solid Waste (unused compound) | Dispose of through a certified hazardous waste vendor. Ensure the container is clearly labeled. |
Experimental Protocols Cited in Research
The following are summaries of experimental methodologies described in the cited literature. For full details, refer to the original publications.
Pharmacokinetic Studies in Rats
-
Objective: To assess the pharmacokinetic parameters of this compound.
-
Methodology: Male Wistar rats were administered bolus intravenous injections of this compound at doses of 1, 10, 25, 50, and 75 mg/kg. Blood samples were collected at various time points, and the plasma concentration of this compound was determined using high-performance liquid chromatography (HPLC). A one-compartment model was used to analyze the pharmacokinetic data.[1]
Sedative Effects in Neonatal Mice
-
Objective: To evaluate the dose-dependent sedative effect of this compound in neonatal mice.
-
Methodology: Postnatal day 6 (P6) mice were given a single intraperitoneal injection of this compound at doses of 0, 5, 10, 15, and 20 mg/kg. The sedative effect was evaluated using the loss of righting reflex (LORR) test. The ED50 was calculated based on the results 20 minutes after injection.[2][7]
Apoptosis Assessment in Neonatal Mice Brain
-
Objective: To determine if this compound induces apoptosis in the developing brain.
-
Methodology: P6 mice were injected intraperitoneally with sedative-equivalent doses of this compound, propofol, or midazolam. Six hours after administration, the forebrains were extracted. Western blot analysis was performed on the protein extracts to measure the expression levels of cleaved PARP, a marker of apoptosis. GAPDH was used as a loading control.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. pogo.ca [pogo.ca]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
